GPR17 modulator-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C15H12ClF3N4O4S |
|---|---|
分子量 |
436.8 g/mol |
IUPAC 名称 |
6-chloro-N-[6-(2,2-difluoroethoxy)-5-fluoro-2-methoxy-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-sulfonamide |
InChI |
InChI=1S/C15H12ClF3N4O4S/c1-26-15-10(4-9(17)14(21-15)27-7-13(18)19)22-28(24,25)12-5-20-23-6-8(16)2-3-11(12)23/h2-6,13,22H,7H2,1H3 |
InChI 键 |
LWKOMJFDEJJLET-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
GPR17 Modulator-1: A Deep Dive into its Mechanism of Action in Oligodendrocyte Precursor Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The G protein-coupled receptor 17 (GPR17) has emerged as a critical regulator of oligodendrocyte precursor cell (OPC) differentiation and a promising therapeutic target for demyelinating diseases. Its expression is tightly regulated, peaking in immature oligodendrocytes and decreasing to allow for terminal maturation. GPR17 acts as a brake on differentiation, and its modulation can either promote or inhibit the generation of myelin-producing oligodendrocytes. This technical guide provides a comprehensive overview of the mechanism of action of GPR17 modulators in OPCs, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and drug development in this area.
Introduction to GPR17 in Oligodendrocyte Biology
G protein-coupled receptor 17 (GPR17) is a dualistic receptor that binds both purinergic ligands (uracil nucleotides) and cysteinyl leukotrienes (cysLTs).[1][2] In the context of the central nervous system (CNS), GPR17 is predominantly expressed on oligodendrocyte precursor cells (OPCs), the progenitor cells responsible for generating mature, myelinating oligodendrocytes.[3][4] The expression of GPR17 is temporally dynamic, with high levels observed in early, slowly proliferating NG2+ OPCs and a necessary downregulation for the terminal differentiation into myelin basic protein (MBP)-expressing mature oligodendrocytes.[3][5] This dynamic expression pattern positions GPR17 as a key intrinsic timer of oligodendrogenesis.[4]
Dysregulation of GPR17 signaling has been implicated in pathological conditions. For instance, in demyelinating lesions characteristic of diseases like multiple sclerosis, GPR17 expression can be abnormally sustained, contributing to the failure of OPCs to differentiate and remyelinate damaged axons.[6][7] Consequently, modulation of GPR17 activity, particularly through antagonism, has garnered significant interest as a therapeutic strategy to promote myelin repair.
Core Mechanism of Action: The Gαi/o-cAMP Signaling Axis
The primary mechanism through which GPR17 activation inhibits OPC differentiation is via its coupling to the inhibitory G protein subunit, Gαi/o.[3][8] This interaction initiates a signaling cascade that ultimately suppresses the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger for promoting oligodendrocyte maturation.
The key steps in this signaling pathway are as follows:
-
Ligand Binding and G Protein Activation: Upon binding of an agonist (endogenous ligands like uracil (B121893) nucleotides or cysLTs, or a synthetic modulator), GPR17 undergoes a conformational change, leading to the activation of the associated Gαi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP.[8]
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a significant decrease in the intracellular concentration of cAMP.[3][9]
-
Downregulation of PKA and EPAC Signaling: cAMP exerts its pro-differentiative effects primarily through two downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[8] Reduced cAMP levels lead to decreased activation of both PKA and EPAC.
-
Inhibition of Pro-Myelination Transcription Factors: The PKA and EPAC signaling pathways converge on the regulation of transcription factors essential for oligodendrocyte maturation and myelin gene expression, such as the cAMP response element-binding protein (CREB).[8]
-
Blockade of OPC Differentiation: The culmination of this signaling cascade is the inhibition of the expression of key myelin proteins, such as Myelin Basic Protein (MBP), and a halt in the morphological changes associated with oligodendrocyte maturation, effectively keeping the OPCs in an immature state.[3][8]
Conversely, antagonism of GPR17 or its genetic silencing relieves this inhibitory brake, leading to an increase in intracellular cAMP levels and the promotion of OPC differentiation.[3][5]
Quantitative Data on GPR17 Modulation in OPCs
The following tables summarize key quantitative findings from studies investigating the effects of GPR17 modulators on OPC differentiation and related signaling events.
Table 1: Effect of GPR17 Antagonists on OPC Differentiation
| Modulator | Cell Type | Outcome Measure | Result | Citation(s) |
| Montelukast (B128269) | Cultured OPCs from SOD1G93A mice | Percentage of MBP+ cells | Significant increase compared to vehicle-treated cells | [1] |
| Montelukast | Cultured OPCs from wild-type mice | Percentage of MBP+ cells | No significant effect | [1] |
Table 2: Effect of GPR17 Agonists and Overexpression on OPC Differentiation
| Modulator/Condition | Cell Type | Outcome Measure | Result | Citation(s) |
| GPR17 Overexpression | Primary rat OPCs | Percentage of complex MBP+ cells | Reduction from ~43% (control) to ~22% | [5] |
| GPR17 Agonist (MDL29,951) | Oli-neu cells and primary rat oligodendrocytes | MBP expression levels | Decreased | [3] |
Table 3: Effect of GPR17 Silencing (siRNA) on OPC Differentiation and Signaling
| Cell Type | Outcome Measure | Result | Citation(s) |
| Primary rat OPCs | Number of MBP+ cells | Significant reduction compared to control | [5] |
| Primary rat OPCs | Intracellular cAMP formation | Counteracted the inhibitory effect of GPR17 agonists | [3][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of GPR17 modulators in OPCs.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol outlines the steps for culturing OPCs and inducing their differentiation to assess the effects of GPR17 modulators.
Materials:
-
Primary rat or mouse OPCs
-
OPC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, PDGF-AA, and bFGF)
-
OPC differentiation medium (e.g., DMEM/F12 supplemented with N2, B27, and T3 thyroid hormone)
-
Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips
-
GPR17 modulator (agonist or antagonist) and vehicle control
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibodies against oligodendrocyte markers (e.g., anti-O4, anti-MBP)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate primary OPCs onto coated coverslips in proliferation medium and allow them to adhere and proliferate for 2-3 days.
-
Induction of Differentiation: To induce differentiation, switch the proliferation medium to differentiation medium.
-
Treatment with GPR17 Modulator: Add the GPR17 modulator or vehicle control to the differentiation medium at the desired concentration.
-
Incubation: Culture the cells for 3-5 days to allow for differentiation.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-O4 and anti-MBP) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of O4-positive and MBP-positive cells relative to the total number of DAPI-stained nuclei.
-
Intracellular cAMP Measurement Assay
This protocol describes a method to measure changes in intracellular cAMP levels in OPCs following treatment with a GPR17 modulator.
Materials:
-
Cultured OPCs
-
Assay buffer (e.g., HBSS)
-
GPR17 modulator (agonist or antagonist) and vehicle control
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production)
-
cAMP assay kit (e.g., a competitive immunoassay or a bioluminescence-based assay)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Preparation: Seed OPCs in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treatment (for antagonists): If testing an antagonist, pre-incubate the cells with the antagonist for a defined period before adding the agonist.
-
Cell Stimulation:
-
For agonists: Add the GPR17 agonist at various concentrations to the cells.
-
For antagonists: Add the GPR17 agonist in the presence of the antagonist.
-
Include a positive control with forskolin to maximally stimulate cAMP production and a negative control with vehicle.
-
-
Incubation: Incubate the cells for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the instructions of the cAMP assay kit.
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Normalize the data to the vehicle control and express the results as a percentage of the forskolin-stimulated response.
-
Visualizing the GPR17 Modulator-1 Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: GPR17 Signaling Pathway in OPCs.
Caption: OPC Differentiation Assay Workflow.
Conclusion
This compound, by acting on the Gαi/o-cAMP signaling axis, plays a pivotal role in regulating the differentiation of oligodendrocyte precursor cells. Understanding this mechanism is crucial for the development of novel therapeutic strategies aimed at promoting remyelination in diseases characterized by myelin loss. The data, protocols, and visualizations provided in this guide offer a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of GPR17 modulation. Further investigation into the nuances of GPR17 signaling and the development of more specific and potent modulators hold significant promise for the future of myelin repair therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. bit.bio [bit.bio]
- 3. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenotypic Changes, Signaling Pathway, and Functional Correlates of GPR17-expressing Neural Precursor Cells during Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The leukotriene receptor antagonist montelukast as a potential therapeutic adjuvant in multiple sclerosis – a review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of GPR17 Antagonism in Central Nervous System Remyelination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The G protein-coupled receptor 17 (GPR17) has emerged as a critical regulator of oligodendrocyte precursor cell (OPC) differentiation and a promising therapeutic target for promoting remyelination in demyelinating diseases such as multiple sclerosis. This technical guide provides an in-depth overview of the role of GPR17 in CNS remyelination pathways, with a focus on the therapeutic potential of GPR17 antagonists, represented here as "GPR17 modulator-1". We consolidate quantitative data from preclinical studies, present detailed experimental protocols for evaluating pro-remyelinating compounds, and illustrate key signaling pathways and experimental workflows using functional diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working to advance novel therapies for myelin repair.
Introduction: GPR17, a Dual-Function Regulator of Oligodendrocyte Differentiation
Remyelination, the process of generating new myelin sheaths around axons in the central nervous system (CNS), is a critical regenerative process that often fails in demyelinating diseases like multiple sclerosis (MS)[1][2]. A key player in this process is the G protein-coupled receptor 17 (GPR17), which is highly expressed on oligodendrocyte precursor cells (OPCs), the progenitors that differentiate into mature, myelin-producing oligodendrocytes[3].
GPR17 functions as a finely tuned molecular switch in oligodendrocyte differentiation. In the early stages, its activation is necessary to guide OPCs toward a pre-myelinating state[4]. However, for terminal differentiation and the formation of compact myelin to occur, GPR17 expression and signaling must be downregulated[4]. Persistent GPR17 activity can stall OPCs in an immature state, thereby inhibiting remyelination[2][5]. This has led to the hypothesis that antagonizing GPR17 could be a viable therapeutic strategy to promote myelin repair[5][6]. "this compound" is used in this guide as a representative antagonist designed to inhibit GPR17 activity and facilitate the complete maturation of OPCs.
Quantitative Data on the Effects of GPR17 Antagonism
The following tables summarize key quantitative findings from preclinical studies investigating the effects of GPR17 antagonists on oligodendrocyte differentiation and remyelination.
Table 1: In Vitro Effects of GPR17 Antagonists on Oligodendrocyte Differentiation
| Parameter | GPR17 Antagonist | Effect | Reference |
| Oligodendrocyte Maturation | Pranlukast | Promoted differentiation of primary rat OPCs. | [7] |
| Myelin Basic Protein (MBP) Expression | Montelukast (B128269) | Enhanced OPC differentiation and maturation. | [8] |
| cAMP Levels | MDL29,951 (agonist) | Decreased intracellular cAMP levels in Oli-neu cells. | [9] |
| EC50/IC50 Values | Various Ligands | See Table 2 for specific values. | [10][11][12] |
Table 2: Binding Affinities and Potencies of GPR17 Ligands
| Ligand | Type | Assay | Potency (IC50/EC50) | Reference |
| MDL29,951 | Agonist | Ca2+ mobilization | ~80% of maximal response | [11] |
| Montelukast | Antagonist | Inhibition of GPR17 | Nanomolar range | [13] |
| Pranlukast | Antagonist | Inhibition of GPR17 | Nanomolar range | [7] |
| Cangrelor | Antagonist | GPR17 binding | IC50 = 0.7 nM | [10] |
| CHBC | Agonist | cAMP mobilization (LN229 cells) | EC50 = 59.65 µM | [11] |
| CHBC | Agonist | cAMP mobilization (SNB19 cells) | EC50 = 19.22 µM | [11] |
Table 3: In Vivo Effects of GPR17 Antagonism in Demyelination Models
| Model | GPR17 Antagonist | Outcome Measure | Result | Reference |
| Cuprizone-induced demyelination | RWT001 (small molecule inhibitor) | Visual Evoked Potential (VEP) latency | Significantly stimulated recovery of VEP latency. | [6] |
| Lysolecithin-induced demyelination | Pranlukast | Remyelination | Promoted remyelination. | [14] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Montelukast | Disease development | Suppressed or delayed EAE development. | [13] |
Experimental Protocols
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol is designed to assess the potential of "this compound" to promote the differentiation of OPCs into mature oligodendrocytes.
-
OPC Isolation and Culture :
-
Isolate OPCs from the cortices of P7-P8 neonatal rat pups or mice using immunopanning or a magnetic-activated cell sorting (MACS) protocol with antibodies against OPC surface markers like PDGFRα[15].
-
Culture the purified OPCs on poly-D-lysine (PDL)-coated plates or coverslips in a defined proliferation medium containing growth factors such as PDGF-AA and bFGF[15][16].
-
-
Differentiation Induction :
-
Once OPCs reach a desired confluency, switch to a differentiation medium by withdrawing the growth factors and adding triiodothyronine (T3)[16].
-
Treat the cells with varying concentrations of "this compound" or a vehicle control.
-
-
Assessment of Differentiation :
-
After a set period (e.g., 3-5 days), fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using antibodies against markers of different oligodendrocyte lineage stages:
-
O4 : Pre-myelinating oligodendrocytes.
-
Myelin Basic Protein (MBP) or Proteolipid Protein (PLP) : Mature, myelinating oligodendrocytes[17].
-
-
Quantify the percentage of MBP-positive or O4-positive cells relative to the total number of DAPI-stained nuclei to determine the extent of differentiation.
-
In Vivo Cuprizone-Induced Demyelination Model
This model is used to evaluate the efficacy of "this compound" in promoting remyelination in vivo.
-
Induction of Demyelination :
-
Feed 8-10 week old C57BL/6 mice a diet containing 0.2% (w/w) cuprizone (B1210641) for 5-6 weeks to induce demyelination, particularly in the corpus callosum[8][18][19].
-
-
Treatment Administration :
-
Following the cuprizone challenge, return the mice to a normal diet and begin treatment with "this compound" or a vehicle control. Administration can be via oral gavage, intraperitoneal injection, or other appropriate routes, depending on the compound's properties.
-
-
Evaluation of Remyelination :
-
Histology : At selected time points (e.g., 2, 4, and 6 weeks post-cuprizone withdrawal), perfuse the animals and prepare brain sections. Stain for myelin using Luxol Fast Blue (LFB) or with antibodies against myelin proteins (MBP, PLP). Quantify the extent of remyelination in the corpus callosum[19][20].
-
Electron Microscopy : To assess the quality of remyelination, analyze ultrathin sections of the corpus callosum using transmission electron microscopy (TEM). Measure the g-ratio (axon diameter / myelinated fiber diameter) of remyelinated axons[21]. A lower g-ratio indicates a thicker myelin sheath.
-
Functional Assessment : Perform Visual Evoked Potential (VEP) recordings to assess the functional recovery of the optic nerve, another area affected by cuprizone[6]. A reduction in latency indicates improved nerve conduction due to remyelination.
-
In Vivo Lysolecithin-Induced Focal Demyelination Model
This model creates a focal area of demyelination, allowing for the study of OPC recruitment and differentiation in response to a localized insult.
-
Induction of Demyelination :
-
Anesthetize adult mice or rats and perform a stereotaxic injection of a small volume (e.g., 1 µL) of 1% lysophosphatidylcholine (B164491) (lysolecithin) into a white matter tract, such as the corpus callosum or the spinal cord dorsal funiculus[2][22].
-
-
Treatment and Analysis :
-
Administer "this compound" or a vehicle control systemically.
-
At various time points post-injection (e.g., 7, 14, 21 days), sacrifice the animals and process the tissue for histological analysis of the lesion site, as described in the cuprizone model, to assess the extent and quality of remyelination[2][22].
-
GPR17 Signaling Pathways and Experimental Workflow Visualizations
GPR17 Signaling Pathway in Oligodendrocytes
References
- 1. A fluorescence microscopy-based protocol for volumetric measurement of lysolecithin lesion-associated de- and re-myelination in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Demyelination and Remyelination of Murine Spinal Cord by Focal Injection of Lysolecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and signaling of the GPR17 receptor in oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GPR17 Receptor—A Promising Goal for Therapy and a Potential Marker of the Neurodegenerative Process in Multiple Sclerosis [mdpi.com]
- 5. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological blockade of GPR17 promotes functional and structural remyelination in the murine cuprizone model | Document Server@UHasselt [documentserver.uhasselt.be]
- 7. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cuprizone-induced demyelination [bio-protocol.org]
- 9. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Ability of New Ligands for G Protein-Coupled Receptors 17 (GPR17) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evidence for an effect of receptor density on ligand occupancy and agonist EC50 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The leukotriene receptor antagonist montelukast as a potential therapeutic adjuvant in multiple sclerosis – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. ane.pl [ane.pl]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iomcworld.org [iomcworld.org]
- 22. researchgate.net [researchgate.net]
GPR17 Modulation: A Technical Guide to Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core downstream signaling targets of GPR17 modulation. G protein-coupled receptor 17 (GPR17) is a key regulator in the central nervous system, particularly in the context of oligodendrocyte differentiation and myelination. Its modulation presents a promising therapeutic avenue for demyelinating diseases and neuronal injury. This document provides a comprehensive overview of the signaling cascades, quantitative data from key experimental findings, detailed experimental protocols, and visual representations of the molecular pathways involved.
Core Signaling Pathways of GPR17
GPR17 is a dual-specificity receptor, responding to both uracil (B121893) nucleotides and cysteinyl leukotrienes. Upon activation, it primarily couples to inhibitory Gαi and to a lesser extent, Gαq G-proteins, initiating distinct downstream signaling cascades.
Gαi-Mediated Signaling: Inhibition of the cAMP Pathway
The predominant signaling pathway activated by GPR17 is mediated by the Gαi subunit. This pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has significant consequences for downstream effectors, including Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), ultimately impacting gene transcription related to oligodendrocyte differentiation.[1]
Gαq-Mediated Signaling: Activation of Phospholipase C
GPR17 can also couple to the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
ERK1/2 Phosphorylation
Activation of GPR17 has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2). This activation is typically rapid and transient.[1] Sustained ERK1/2 activation is known to be involved in promoting CNS myelination, and the transient nature of GPR17-mediated ERK1/2 phosphorylation suggests a more complex regulatory role.[1]
Regulation of Oligodendrocyte Differentiation Inhibitors
A critical downstream effect of GPR17 activation is the regulation of potent inhibitors of oligodendrocyte differentiation, specifically the DNA-binding protein inhibitors ID2 and ID4. GPR17 signaling promotes the nuclear translocation of ID2 and ID4, where they can sequester transcription factors essential for oligodendrocyte maturation, such as Olig1.[2][3]
Data Presentation: Quantitative Effects of GPR17 Modulators
The following tables summarize quantitative data from studies investigating the effects of the GPR17 agonist MDL29,951 and the antagonist Montelukast on key downstream signaling events and cellular processes.
Table 1: Effect of GPR17 Agonist (MDL29,951) on Downstream Signaling
| Parameter | Cell Type | Treatment | Result | Reference |
| cAMP Levels | Cultured OPCs overexpressing Gpr17 | 10 nM MDL29,951 for 5 min | ~50% decrease in relative cAMP levels compared to vehicle.[2] | [2] |
| GLUTag cells expressing hGPR17L | 390 nM MDL29,951 | 37 ± 5.1% maximum inhibition of forskolin-stimulated cAMP.[4] | [4] | |
| ERK1/2 Phosphorylation | Differentiating Oli-neu cells | 10 µM MDL29,951 | Peak phosphorylation at 7-10 minutes, returning to baseline after 30 minutes.[1] | [1] |
| Myelin Basic Protein (MBP) Expression | Differentiating Oli-neu cells | MDL29,951 | Marked attenuation of MBP levels compared to control.[1] | [1] |
| Primary rat differentiating oligodendrocytes | MDL29,951 | Overcame the T3-induced increase in MBP.[1] | [1] |
Table 2: Effect of GPR17 Antagonist (Montelukast) on Oligodendrocyte Differentiation
| Parameter | Cell Type | Treatment | Result | Reference |
| Oligodendrocyte Maturation | OPCs from SOD1G93A mice | 1 µM Montelukast | Rescued defective differentiation, significantly increasing the percentage of MBP-positive cells.[5] | [5] |
| Early Oligodendrocyte Differentiation | Injured optic nerves | Montelukast treatment | Promoted the early differentiation of OPCs.[6] | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream signaling of GPR17.
cAMP Measurement using GloSensor™ Assay
This protocol is adapted from a validated method for measuring cAMP changes upon GPR17 activation.[7][8]
Objective: To quantify changes in intracellular cAMP levels in response to GPR17 modulation.
Materials:
-
HEK293 cells stably expressing GPR17 and the GloSensor™-22F cAMP plasmid
-
GloSensor™ cAMP Reagent
-
Forskolin (FSK)
-
GPR17 agonist (e.g., MDL29,951) or antagonist (e.g., Montelukast)
-
384-well white-walled assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells in 384-well plates and culture overnight.
-
Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Assay Incubation: Remove the culture medium and add the GloSensor™ cAMP Reagent to each well. Incubate for 2 hours at room temperature.
-
Agonist Assay: a. Establish a baseline luminescence reading. b. Add varying concentrations of the GPR17 agonist. c. After 10 minutes, add a concentration of Forskolin that produces 80% of the maximal response (e.g., 10 µM) to stimulate cAMP production. d. Measure luminescence at different time points. A decrease in luminescence indicates Gαi activation.
-
Antagonist Assay: a. Pre-incubate the cells with varying concentrations of the GPR17 antagonist for 10 minutes. b. Add the GPR17 agonist at its EC50 concentration. c. After 10 minutes, add Forskolin. d. Measure luminescence. A reversal of the agonist-induced decrease in luminescence indicates antagonist activity.
-
Data Analysis: Calculate EC50 or IC50 values from the dose-response curves.
ERK1/2 Phosphorylation by Western Blot
This protocol details the detection of phosphorylated ERK1/2 as a measure of GPR17-mediated MAPK pathway activation.
Objective: To determine the level of ERK1/2 phosphorylation in response to GPR17 modulation.
Materials:
-
Oligodendrocyte precursor cells (OPCs) or a relevant cell line
-
Serum-free culture medium
-
GPR17 modulator
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for at least 4 hours to reduce basal ERK1/2 phosphorylation.
-
Ligand Stimulation: Treat the cells with the GPR17 modulator for various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: a. Strip the membrane to remove the antibodies. b. Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.
ID2/4 Nuclear Translocation by Subcellular Fractionation and Western Blot
This protocol provides a method to assess the nuclear translocation of ID2/4 upon GPR17 modulation.[9]
Objective: To determine the subcellular localization of ID2 and ID4 proteins.
Materials:
-
Cultured cells (e.g., OPCs)
-
GPR17 modulator
-
Hypotonic lysis buffer
-
Nuclear extraction buffer
-
Primary antibodies: anti-ID2, anti-ID4, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Western blotting equipment
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the GPR17 modulator. Harvest the cells by scraping and centrifugation.
-
Cytoplasmic Fractionation: a. Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice. b. Disrupt the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle. c. Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Nuclear Fractionation: a. Wash the nuclear pellet. b. Resuspend the pellet in nuclear extraction buffer and incubate on ice with intermittent vortexing. c. Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.
-
Western Blotting: a. Perform Western blotting on both the cytoplasmic and nuclear fractions as described in the ERK1/2 phosphorylation protocol. b. Probe the membranes with antibodies against ID2, ID4, Lamin B1, and GAPDH.
-
Data Analysis: Compare the relative amounts of ID2 and ID4 in the cytoplasmic and nuclear fractions. The presence of Lamin B1 should be exclusive to the nuclear fraction, and GAPDH to the cytoplasmic fraction, confirming the purity of the fractionation.
Conclusion
The modulation of GPR17 initiates a cascade of downstream signaling events that are critical for regulating oligodendrocyte function and myelination. The primary Gαi-coupled pathway, leading to cAMP inhibition, and the subsequent regulation of transcription factors like ID2/4, represent key targets for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and exploit the therapeutic potential of GPR17 modulation. A thorough understanding of these downstream signaling targets is essential for the development of novel therapies for demyelinating diseases and other neurological disorders.
References
- 1. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Abnormal Upregulation of GPR17 Receptor Contributes to Oligodendrocyte Dysfunction in SOD1 G93A Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust myelination of regenerated axons induced by combined manipulations of GPR17 and microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Binding Site of Modulators on the GPR17 Receptor: A Technical Guide
The G protein-coupled receptor 17 (GPR17) has emerged as a significant therapeutic target, particularly in the context of central nervous system disorders such as multiple sclerosis and glioblastoma.[1][2][3] Understanding the precise binding interactions of its modulators is paramount for the rational design of novel and effective therapeutics. This technical guide provides a comprehensive overview of the current knowledge regarding the binding sites of various modulators on the GPR17 receptor, detailing the experimental methodologies used for their identification and presenting key quantitative data. While a specific compound designated "GPR17 modulator-1" is not prominently identified in public scientific literature, this guide will synthesize the available data for well-characterized GPR17 ligands.
GPR17 is a unique receptor, phylogenetically positioned between the purinergic P2Y and cysteinyl leukotriene (CysLT) receptor families, and it is recognized for its promiscuous activation by a variety of ligands, including nucleotides, cysteinyl leukotrienes, and oxysterols.[4][5] This promiscuity suggests a complex ligand recognition mechanism, potentially involving multiple binding sites.
Identified Ligand Binding Sites on GPR17
Structural and computational studies have begun to unravel the complexities of ligand binding to GPR17. Notably, recent cryo-electron microscopy (cryo-EM) structures and molecular modeling have provided significant insights into the receptor's architecture and the location of its binding pockets.
The Orthosteric Binding Pocket and the Role of Extracellular Loop 2 (ECL2):
A key feature of GPR17 is its exceptionally long ECL2, which has been shown to occupy the orthosteric binding pocket, leading to a degree of self-activation.[6][7][8] This has implications for the binding of orthosteric ligands, as the accessibility of this pocket is limited. Cryo-EM structures have revealed that both agonist and antagonist small molecules bind toward a lateral edge of this orthosteric pocket.[6][7]
Evidence for Allosteric Binding Sites:
In contrast to the orthosteric binding of some synthetic ligands, endogenous agonists like oxysterols are suggested to bind to an allosteric site.[6][7] This is supported by pharmacological and photoaffinity labeling studies. The existence of allosteric sites presents an alternative and potentially more accessible target for the development of novel GPR17 modulators.
Computationally Identified Dual Binding Pockets:
Molecular docking and dynamics simulations have identified two distinct binding pockets within the transmembrane domain of the short isoform of GPR17.[9] These studies, using the endogenous ligand UDP and synthetic modulators, have pinpointed key amino acid residues crucial for ligand recognition in each pocket.[9]
-
Binding Site 1: Comprises residues such as VAL83, ARG87, and PHE111.[9]
-
Binding Site 2: Involves residues like ASN67, ARG129, and LYS232.[9]
The stability of ligand-receptor complexes in a lipid environment has been demonstrated through 100 ns atomic molecular dynamics simulations.[9]
Quantitative Data for GPR17 Modulators
The following table summarizes the available quantitative data for various GPR17 modulators, providing a comparative overview of their potency.
| Modulator | Type | Assay | Cell Line | pEC50 / pIC50 | Reference |
| Sacubitril | Full Agonist | cAMP accumulation | LN229 | 4.841 | [10] |
| Sacubitril | Full Agonist | cAMP accumulation | SNB19 | 4.661 | [10] |
| Vorapaxar | Partial Agonist | cAMP accumulation | LN229, SNB19 | Not specified | [10] |
| T0510-3657 | Agonist | cAMP inhibition | GPR17-HEK293T | 4.79 | [11] |
| AC1MLNKK | Agonist | cAMP inhibition | GPR17-HEK293T | 4.64 | [11] |
| MDL29951 | Agonist | Myelination inhibition | Primary oligodendrocytes | Not specified | [4] |
Experimental Protocols for Binding Site Identification
The elucidation of GPR17 modulator binding sites relies on a combination of experimental and computational techniques. Below are detailed methodologies for key experiments.
1. Site-Directed Mutagenesis:
Site-directed mutagenesis is a fundamental technique used to identify the specific amino acid residues involved in ligand binding. By systematically mutating residues within a putative binding pocket and assessing the impact on ligand binding or receptor activation, researchers can pinpoint critical interaction points.
-
Protocol Overview:
-
Primer Design: Design primers containing the desired nucleotide change to introduce a specific amino acid substitution in the GPR17 sequence.[12]
-
PCR Mutagenesis: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase and a plasmid containing the wild-type GPR17 cDNA as a template. The primers incorporate the mutation into the newly synthesized DNA strands.[12][13]
-
Template Removal: Digest the parental, non-mutated DNA template using the DpnI restriction enzyme, which specifically targets methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
-
Sequence Verification: Isolate the plasmid DNA and verify the desired mutation through DNA sequencing.
-
Functional Assays: Transfect cells with the mutated GPR17 construct and perform functional assays (e.g., [35S]GTPγS binding or cAMP accumulation) to determine the effect of the mutation on modulator binding and receptor activation.
-
2. [35S]GTPγS Binding Assay:
This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding. An increase in [35S]GTPγS binding indicates receptor activation.
-
Protocol Overview:
-
Membrane Preparation: Homogenize cells expressing GPR17 (e.g., transfected 1321N1 cells) in a Tris-HCl/EDTA buffer and centrifuge to pellet the membranes. Wash the pellets in a Tris-HCl/MgCl2 buffer.[1]
-
Incubation: Incubate aliquots of the cell membranes with increasing concentrations of the test ligand in the presence of [35S]GTPγS.[1]
-
Reaction Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the amount of bound [35S]GTPγS on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine the potency (EC50) and efficacy (Emax) of the modulator.
-
3. Computational Docking and Molecular Dynamics:
In silico methods are powerful tools for predicting and analyzing ligand-receptor interactions at the atomic level.
-
Protocol Overview:
-
Receptor Modeling: If an experimental structure is unavailable, build a three-dimensional model of GPR17 using homology modeling based on the crystal structures of related GPCRs.[14]
-
Binding Site Prediction: Utilize computational tools, such as MOE Site Finder, to identify potential ligand-binding pockets on the receptor surface.[1]
-
Molecular Docking: Perform docking calculations to predict the binding pose and affinity of the modulator within the identified binding site. This involves sampling different ligand conformations and orientations.[1][10]
-
Molecular Dynamics (MD) Simulations: Conduct MD simulations to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment (e.g., a lipid bilayer with explicit water). This can reveal key and persistent interactions.[9][14]
-
Interaction Analysis: Analyze the MD trajectories to identify specific hydrogen bonds, hydrophobic interactions, and salt bridges between the modulator and GPR17 residues.
-
Visualizing GPR17 Signaling and Experimental Workflows
Caption: GPR17 signaling pathway upon agonist binding.
Caption: Experimental workflow for identifying ligand binding sites.
Caption: Conceptual diagram of dual binding pockets in GPR17.
References
- 1. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR17 in Glioblastoma: Structure, Ligand Interactions, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. GPR17 - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. GPR17 structure and agonism with small molecules and oxysterols | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 8. Cryo‐EM structure of G‐protein‐coupled receptor GPR17 in complex with inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural analysis of human G-protein-coupled receptor 17 ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tour.biocloud.net [tour.biocloud.net]
- 12. eu.idtdna.com [eu.idtdna.com]
- 13. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 14. air.unimi.it [air.unimi.it]
GPR17 modulator-1 effects on neuronal and glial cell cultures
An In-depth Technical Guide on the Effects of GPR17 Modulators on Neuronal and Glial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 17 (GPR17) has emerged as a significant pharmacological target in the central nervous system (CNS), playing a crucial role in the regulation of both neuronal and glial cell functions.[1] Phylogenetically related to both purinergic P2Y and cysteinyl-leukotriene (CysLT) receptors, GPR17 is activated by uracil (B121893) nucleotides and cysteinyl leukotrienes.[1][2][3] This receptor is particularly noted for its dynamic expression and function in oligodendrocyte precursor cells (OPCs), where it acts as a key regulator of differentiation and myelination.[4][5] Furthermore, GPR17 is implicated in the response to CNS injury and inflammation, making it a compelling target for therapeutic intervention in neurodegenerative diseases and ischemic brain injury.[6] This guide provides a comprehensive overview of the effects of GPR17 modulators on neuronal and glial cell cultures, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.
Data Presentation: Effects of GPR17 Modulators
The following tables summarize the quantitative effects of various GPR17 modulators on neuronal and glial cell cultures as reported in the literature.
Table 1: Effects of GPR17 Agonists on Glial and Neuronal Cells
| Cell Type | Agonist | Concentration | Effect | Quantitative Data | Reference |
| Oli-neu cells | MDL29,951 | 1 µM | Inhibition of MBP expression | Marked attenuation of Myelin Basic Protein (MBP) levels compared to control. | [7] |
| Primary rat oligodendrocytes | MDL29,951 | Not specified | Inhibition of differentiation | Overcame the T3-induced increase in MBP expression. | [7] |
| Neuron-glial mixed cultures | UDP | 10 µM | Increased cell injury | Significant increase in Lactate Dehydrogenase (LDH) release and neuronal death. | [6] |
| Neuron-glial mixed cultures | LTD4 | 100 nM | Increased cell injury | Significant increase in LDH release and neuronal death. | [2] |
| Cortical pre-oligodendrocytes | UDP-glucose | 100 µM | Promoted maturation | Significant increase in the number of mature MBP+ oligodendroglial cells. | [8] |
Table 2: Effects of GPR17 Antagonists and siRNA on Glial and Neuronal Cells
| Cell Type | Antagonist/siRNA | Concentration | Effect | Quantitative Data | Reference |
| Organotypic slice co-cultures | Montelukast (MTK) | Not specified | Increased neurite density | Significant increase in mean neurite density, comparable to GDNF. | [1] |
| Neuron-glial mixed cultures | GPR17 siRNA | Not specified | Attenuated OGD/R-induced cell death | Significantly ameliorated the increase in cell death following oxygen-glucose deprivation/recovery. | [6][9] |
| Neuron-glial mixed cultures | GPR17 siRNA | Not specified | Attenuated OGD/R-induced LDH release | Significantly attenuated the decrease in cell viability and increase in LDH release. | [6] |
| Primary OPCs | GPR17 overexpression | Not specified | Inhibited OPC maturation | Formation of complex MBP+ cells reduced from ~43% in control to ~22% in GPR17-transfected OPCs. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Organotypic Slice Co-culture for Neurite Outgrowth Assay
This protocol is based on the methodology used to investigate the influence of GPR17 ligands on neurite outgrowth.[1]
-
Tissue Preparation: Co-cultures of the prefrontal cortex (PFC) and substantia nigra/ventral tegmental area (SN/VTA) are prepared from postnatal day 6-8 rat pups.
-
Culture Method:
-
Brain slices (300 µm) are placed on sterile, porous membrane inserts in a 6-well plate.
-
Cultures are maintained in a nutrient medium containing a mix of basal medium, horse serum, and supplements.
-
The cultures are incubated at 37°C in a 5% CO2 humidified atmosphere.
-
-
Treatment: After an initial stabilization period, the cultures are treated with GPR17 modulators (e.g., Montelukast) or growth factors (e.g., GDNF) for a specified duration.
-
Analysis:
-
Neurite outgrowth from the SN/VTA to the PFC is visualized using immunofluorescence staining for neuronal markers (e.g., tyrosine hydroxylase).
-
The density of neurites is quantified using image analysis software.
-
Gene expression changes in response to treatment can be analyzed by RT-qPCR.
-
Oxygen-Glucose Deprivation/Recovery (OGD/R) in Neuron-Glial Mixed Cultures
This protocol simulates ischemic-like injury in vitro to study the effects of GPR17 modulation.[2][6][10]
-
Cell Culture: Primary cortical neuron-glial mixed cultures are prepared from embryonic or neonatal rodents.
-
OGD/R Procedure:
-
The normal culture medium is replaced with a glucose-free balanced salt solution.
-
The cultures are placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a defined period (e.g., 1-2 hours).
-
Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a recovery period (e.g., 24-48 hours).
-
-
Treatment: GPR17 modulators or siRNA can be applied before, during, or after the OGD/R insult.
-
Analysis:
-
Cell viability is assessed using assays such as MTT or LDH release.[6]
-
Neuronal death can be quantified by staining with propidium (B1200493) iodide (PI) and co-staining with neuronal markers like NeuN.[9]
-
Microglial activation can be assessed by immunofluorescence for Iba-1 and measurement of released inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA.[6]
-
Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol is used to assess the impact of GPR17 modulation on OPC maturation.[5][11]
-
OPC Isolation and Culture: OPCs are isolated from the cortex or spinal cord of neonatal rodents and cultured in a proliferation medium containing growth factors like PDGF and FGF.
-
Differentiation Induction: To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking the growth factors and often supplemented with factors like triiodothyronine (T3).
-
Treatment: GPR17 modulators are added to the differentiation medium.
-
Analysis:
-
The progression of differentiation is monitored over several days by immunofluorescence staining for stage-specific oligodendrocyte markers: O4 for pre-myelinating oligodendrocytes and Myelin Basic Protein (MBP) for mature, myelinating oligodendrocytes.[5]
-
The percentage of differentiated cells is quantified by counting the number of MBP-positive cells relative to the total number of OPCs.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to GPR17 modulation.
Caption: GPR17 signaling cascade in oligodendrocytes.
Caption: Workflow for OGD/R experiments.
Caption: Role of GPR17 in oligodendrocyte maturation.
Conclusion
GPR17 is a multifaceted receptor with significant implications for the health and disease of the central nervous system. As a key negative regulator of oligodendrocyte maturation, its inhibition presents a promising strategy for promoting remyelination in diseases like multiple sclerosis.[5][12] Conversely, in the context of ischemic injury, the role of GPR17 appears more complex, with evidence suggesting its involvement in microglial activation and subsequent neuronal damage.[6][10] The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals aiming to further elucidate the function of GPR17 and explore its therapeutic potential. Future investigations will likely focus on developing more specific modulators and delineating the cell-type-specific roles of GPR17 in various pathological contexts.
References
- 1. Involvement of GPR17 in Neuronal Fibre Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR17 mediates ischemia-like neuronal injury via microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Recently Identified P2Y-Like Receptor GPR17 Is a Sensor of Brain Damage and a New Target for Brain Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GPR17 mediates ischemia-like neuronal injury via microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abnormal Upregulation of GPR17 Receptor Contributes to Oligodendrocyte Dysfunction in SOD1 G93A Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of GPR17 Modulator-1 (MDL29,951)
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 17 (GPR17) has emerged as a significant therapeutic target, particularly in the context of demyelinating diseases such as multiple sclerosis, due to its role in regulating oligodendrocyte differentiation. This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of MDL29,951, a potent and selective small-molecule agonist of GPR17. For the purpose of this document, MDL29,951 will be referred to as "GPR17 Modulator-1." This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of GPR17 modulation.
Pharmacokinetic Properties
As of the latest available data, detailed in vivo pharmacokinetic properties of MDL29,951, including its absorption, distribution, metabolism, and excretion (ADME), have not been extensively reported in publicly accessible literature. The majority of published research has focused on its in vitro characterization.
Pharmacodynamic Properties
MDL29,951 is a selective agonist of the GPR17 receptor. Its activation of the receptor has been shown to negatively regulate the maturation of oligodendrocyte precursor cells (OPCs), thereby inhibiting the formation of myelinating oligodendrocytes.
Mechanism of Action
MDL29,951 binds to and activates the GPR17 receptor, a member of the G protein-coupled receptor superfamily. This activation triggers a cascade of intracellular signaling events mediated by various G protein subtypes. In heterologous expression systems, MDL29,951-stimulated GPR17 has been shown to engage G proteins of the Gαi, Gαs, and Gαq subfamilies, as well as β-arrestins.[1] However, in primary oligodendrocytes, the activation of GPR17 by MDL29,951 predominantly involves the Gαi and Gαq signaling pathways.[1]
The activation of Gαi by MDL29,951 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP subsequently diminishes the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which are crucial for oligodendrocyte differentiation. The Gαq pathway activation by MDL29,951 stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+) mobilization.[1] Furthermore, MDL29,951-induced GPR17 activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]
Quantitative Pharmacodynamic Data
The following table summarizes the in vitro potency of MDL29,951 in various functional assays.
| Assay Type | Cell Line | Parameter | Value |
| cAMP Inhibition | GLUTag cells expressing hGPR17L | IC50 | 300 nM |
| cAMP Inhibition | GLUTag cells expressing hGPR17L | pIC50 | 6.53 ± 0.31 |
| GLP-1 Secretion Inhibition | GLUTag cells expressing hGPR17L | IC50 | 300 nM |
| GLP-1 Secretion Inhibition | GLUTag cells expressing hGPR17L | pIC50 | 6.53 ± 0.31 |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of MDL29,951 are provided below.
cAMP Accumulation Assay
This assay measures the ability of a compound to modulate intracellular cAMP levels, typically through the activation or inhibition of adenylyl cyclase.
Protocol:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells or other suitable cell lines in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For transient transfections, seed cells in 6-well plates and transfect with a GPR17 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Harvest transfected cells and resuspend in stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate cells with varying concentrations of MDL29,951 for a specified period (e.g., 15-30 minutes) at 37°C.
-
To measure Gαi-mediated inhibition, pre-treat cells with the adenylyl cyclase activator forskolin (B1673556) (e.g., 10 µM) prior to adding the agonist.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based kits) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate concentration-response curves and calculate IC50 or EC50 values using non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay
This assay is used to detect the activation of Gq-coupled GPCRs, which leads to an increase in intracellular calcium concentrations.
Protocol:
-
Cell Culture and Dye Loading:
-
Seed GPR17-expressing cells in black, clear-bottom 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of MDL29,951 to the wells and monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration and generate concentration-response curves to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the activation of the MAPK/ERK signaling pathway by detecting the phosphorylation of ERK1 and ERK2.
Protocol:
-
Cell Culture and Stimulation:
-
Culture GPR17-expressing cells to near confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with MDL29,951 at various concentrations and for different time points.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and express the p-ERK1/2 signal as a ratio to total ERK1/2.
-
Signaling Pathways and Experimental Workflows
GPR17 Signaling Pathway Activated by MDL29,951
Caption: GPR17 signaling pathways activated by MDL29,951.
Experimental Workflow for ERK1/2 Phosphorylation Assay
Caption: Workflow for ERK1/2 phosphorylation Western blot.
References
GPR17 Modulator-1: A Technical Guide to its Interaction with Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The G protein-coupled receptor 17 (GPR17) represents a promising therapeutic target for a variety of neurological and metabolic disorders. Its complex pharmacology, including its interaction with other purinergic receptors, has been a subject of intense research. This technical guide provides an in-depth overview of GPR17 modulator-1 (MDL29,951), a key tool in elucidating the function of this receptor. We present a compilation of quantitative pharmacological data, detailed experimental protocols for studying GPR17 modulation, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in the study of GPR17 and the development of novel therapeutics targeting this receptor.
Introduction to GPR17
GPR17 is a G protein-coupled receptor that is phylogenetically related to both the P2Y purinergic receptors and the cysteinyl leukotriene (CysLT) receptors[1]. Initially, GPR17 was proposed to be a dual receptor for uracil (B121893) nucleotides and cysteinyl leukotrienes[2]. However, this has been a topic of debate, with subsequent studies failing to consistently reproduce these findings[3]. More recent evidence suggests that GPR17 may function as a negative regulator of the CysLT1 receptor[3]. GPR17 is primarily coupled to Gαi/o and Gαq proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of intracellular calcium levels[1][4]. The receptor's role in oligodendrocyte differentiation and myelination has made it a focal point for research into demyelinating diseases such as multiple sclerosis[5].
This compound (MDL29,951)
This compound, also known as MDL29,951, is a small molecule agonist that has been instrumental in characterizing the signaling and function of GPR17[6]. It has been shown to selectively activate GPR17, leading to downstream signaling events that regulate cellular processes[4][6].
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and other relevant compounds.
Table 1: Agonist Activity at GPR17
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| MDL29,951 | Calcium Mobilization | GLUTag (hGPR17L) | EC50 | 0.28 µM | [7] |
| MDL29,951 | Calcium Mobilization | SNB19 (GBM) | EC50 | 26.33 µM | [8] |
| MDL29,951 | Calcium Mobilization | LN229 (GBM) | EC50 | 41.93 µM | [8] |
| CHBC | Calcium Mobilization | SNB19 (GBM) | EC50 | 7.67 µM | [8] |
| CHBC | Calcium Mobilization | LN229 (GBM) | EC50 | 26.94 µM | [8] |
Table 2: Antagonist Activity at GPR17
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| HAMI3379 | Calcium Mobilization (vs. MDL29,951) | GLUTag (hGPR17L) | IC50 | 8.1 µM | [7] |
| Pranlukast | Inositol Phosphate Accumulation | Not Specified | - | Micromolar concentrations required for complete inhibition | [4] |
| Montelukast | Inositol Phosphate Accumulation | Not Specified | - | Less potent than Pranlukast | [4] |
| PSB-22269 | Radioligand Binding | Not Specified | Ki | 8.91 nM | [9] |
| PSB-24040 | Radioligand Binding | Not Specified | Ki | 83.2 nM | [9] |
GPR17 Signaling Pathways
Activation of GPR17 by an agonist like MDL29,951 initiates a cascade of intracellular events primarily through the Gαi/o and Gαq pathways.
Interaction with Other Purinergic Receptors
The relationship between GPR17 and other purinergic receptors, particularly CysLT1R, is complex and involves more than simple co-agonism. Evidence points towards a negative regulatory interaction, possibly through the formation of heterodimers.
References
- 1. GPR17 - Wikipedia [en.wikipedia.org]
- 2. The orphan receptor GPR17 identified as a new dual uracil nucleotides/cysteinyl-leukotrienes receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel GPR17 Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 17 (GPR17) is a member of the GPCR superfamily, phylogenetically positioned between the purinergic P2Y receptors and the cysteinyl leukotriene (CysLT) receptors.[1][2] This unique receptor is predominantly expressed in the central nervous system (CNS), particularly on oligodendrocyte precursor cells (OPCs), and is also found in organs susceptible to ischemic damage like the brain, heart, and kidney.[2][3] GPR17 plays a crucial role as a negative regulator of oligodendrocyte differentiation and myelination.[1] Its expression is high in immature OPCs and must be downregulated for terminal maturation into myelin-producing oligodendrocytes to occur.[1]
Given its role in inhibiting myelination and its increased expression in demyelinating lesions and sites of neural injury, GPR17 has emerged as a significant therapeutic target. Modulation of GPR17 activity is a promising strategy for treating demyelinating diseases such as multiple sclerosis (MS), as well as conditions like stroke and traumatic brain injury. Furthermore, recent studies suggest its involvement in metabolic regulation, opening therapeutic avenues for obesity and diabetes.[4][5] This guide provides an in-depth overview of the GPR17 signaling pathways, the discovery and synthesis of its modulators, and the key experimental protocols used in their characterization.
GPR17 Signaling Pathways
GPR17 is a dual-coupling receptor, primarily signaling through the inhibitory Gαi/o subunit, and to a lesser extent, the Gαq subunit.[1][2][6] Upon agonist binding, the receptor triggers a conformational change that activates these heterotrimeric G proteins.[6]
-
Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8] This pathway is a key mechanism through which GPR17 exerts its inhibitory effects on oligodendrocyte maturation.[3]
-
Gαq Pathway: The Gαq subunit activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+) mobilization from the endoplasmic reticulum.[6][8][9]
-
β-Arrestin Recruitment: Like many GPCRs, activated GPR17 also recruits β-arrestins. This interaction is involved in receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.[6][10]
The interplay of these pathways dictates the cellular response to GPR17 activation.
Discovery of Novel GPR17 Modulators
The identification of novel GPR17 modulators typically follows a drug discovery pipeline that begins with high-throughput screening (HTS) to identify initial "hits," followed by medicinal chemistry efforts for lead optimization.[4][11]
Data Presentation: GPR17 Modulators
Quantitative data for known GPR17 agonists and antagonists are summarized below. These values are critical for comparing the potency of different compounds and guiding lead optimization. EC50 (half maximal effective concentration) indicates the concentration of an agonist that provokes a response halfway between the baseline and maximum response.[12] IC50 (half maximal inhibitory concentration) is the concentration of an antagonist that inhibits a given biological response by 50%.[12]
Table 1: Potency of GPR17 Agonists
| Compound | Chemical Class | Assay Type | Potency (EC50) | Reference(s) |
|---|---|---|---|---|
| MDL29,951 | Indole derivative | β-Arrestin | 0.34 µM | [13] |
| Calcium Mobilization | 0.28 µM | [13] | ||
| cAMP Inhibition | 1.9 nM | [13] | ||
| cAMP (GBM cells) | 16.62 - 17.73 µM | [7] | ||
| CHBC | Indoline derivative | cAMP (GBM cells) | 19.22 - 59.65 µM | [7] |
| UDP | Uracil Nucleotide | [³⁵S]GTPγS Binding | 1.14 µM | [2][14] |
| LTC₄ / LTD₄ | Cysteinyl Leukotriene | [³⁵S]GTPγS Binding | Nanomolar range |[2] |
Table 2: Potency of GPR17 Antagonists
| Compound | Chemical Class | Assay Type | Potency (IC50) | Reference(s) |
|---|---|---|---|---|
| Compound 978 | Tetrahydro-1H-carbazole | β-Arrestin | 6.6 µM | [10] |
| Calcium Mobilization | 2.3 µM | [10] | ||
| cAMP HTRF | 6.1 µM | [10] | ||
| Compound 527 | Sulfonamido acetamide | β-Arrestin | 33.3 µM | [10] |
| Calcium Mobilization | 13.0 µM | [10] | ||
| cAMP HTRF | 13.2 µM | [10] | ||
| HAMI3379 (HAMI) | Phenyl-thiazole | β-Arrestin | 8.2 µM | [13] |
| Calcium Mobilization | 8.1 µM | [13] | ||
| cAMP HTRF | 1.5 µM | [13] | ||
| Cangrelor | ATP derivative | [³⁵S]GTPγS Binding | 0.7 nM | [14] |
| Montelukast | CysLT1 Antagonist | [³⁵S]GTPγS Binding | (Weak antagonist) | [15] |
| MRS2179 | ATP derivative | [³⁵S]GTPγS Binding | 508 nM |[14] |
Synthesis of Novel GPR17 Modulators
The chemical synthesis of novel modulators is a cornerstone of drug development, allowing for the systematic exploration of structure-activity relationships (SAR).
Example Synthesis of an N⁶-Substituted Adenosine (B11128) Triphosphate Derivative
New potential ligands for GPR17 have been synthesized starting from known structures like the antagonist cangrelor.[14] One approach involves creating N⁶-substituted adenosine mono-, di-, and triphosphate nucleotides.[14]
A general synthetic route for an N⁶-cyclopentyladenosine derivative (a precursor to the triphosphate) is as follows:[14]
-
Starting Material: 6-chloropurine (B14466) riboside.
-
Amination: The 6-chloro group is displaced by reacting with cyclopentylamine (B150401) in a suitable solvent, often with heating. This step introduces the N⁶-cyclopentyl group.
-
Protection: The hydroxyl groups on the ribose sugar are often protected (e.g., as acetonide) to prevent side reactions in subsequent steps.
-
Phosphorylation: The 5'-hydroxyl group is phosphorylated to yield the monophosphate. This can be achieved using reagents like phosphoryl chloride. Further phosphorylation steps can be carried out to yield the di- and triphosphate derivatives.
-
Deprotection: The protecting groups on the ribose are removed to yield the final product.
-
Purification: The crude product is purified, typically using silica (B1680970) gel column chromatography.[14]
Example Synthesis of a Tetrahydro-1H-carbazole Antagonist (Compound 978 scaffold)
The synthesis of the core scaffold for antagonists like compound 978 involves a multi-step process:[16]
-
Fischer Indole Synthesis: A substituted phenylhydrazine (B124118) (e.g., 1-chlorophenylhydrazine) is condensed with cyclohexane-1,2-dione to form a tetrahydrocarbazol-1-one intermediate.[16]
-
Reductive Amination: The ketone group of the intermediate is reduced to an amine using a reducing agent like sodium cyanoborohydride in the presence of an amine source such as ammonium (B1175870) acetate. This creates an aliphatic amine "handle".[16]
-
Amide Coupling: The resulting amine is then coupled with a diverse range of carboxylic acids using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to generate a library of final compounds for SAR studies.[16]
Key Experimental Protocols
Functional assays are essential for characterizing the activity of newly synthesized compounds at the GPR17 receptor.
β-Arrestin Recruitment Assay (PathHunter® Protocol)
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[17] The PathHunter assay is based on enzyme fragment complementation.[17]
Methodology:
-
Cell Culture: Use a stable cell line co-expressing a ProLink (PK)-tagged GPR17 and an Enzyme Acceptor (EA)-tagged β-arrestin (e.g., PathHunter U2OS GPR17 cells). Culture cells in the recommended medium until they are in the log phase of growth.[17]
-
Cell Plating: Harvest cells and plate them in a 384-well white, solid-bottom assay plate. Incubate overnight at 37°C, 5% CO₂.[17]
-
Compound Preparation: Prepare serial dilutions of test compounds (for antagonist mode) or agonist (for agonist mode) in an appropriate buffer.
-
Antagonist Mode Protocol:
-
Signal Detection:
-
Add the PathHunter Detection Reagent mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the chemiluminescent signal on a plate reader.[17]
-
-
Data Analysis: The decrease in signal in the presence of an antagonist is used to calculate its IC50 value.
cAMP Accumulation Assay (HTRF Protocol)
This assay measures the ability of GPR17, a Gαi-coupled receptor, to inhibit the production of cAMP.[13][18]
Methodology:
-
Cell Culture: Use a cell line stably expressing GPR17 (e.g., 1321N1-hGPR17).
-
Cell Stimulation:
-
Harvest and resuspend cells in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[19]
-
Dispense cells into a 384-well plate.
-
Add test compounds (antagonists) and incubate.
-
Add a GPR17 agonist (e.g., MDL29,951) to all wells except the negative control.
-
Add forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production. Incubate for 30 minutes at room temperature.[13]
-
-
Signal Detection (HTRF):
-
Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).[19]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
-
Data Analysis: The HTRF ratio is inversely proportional to the cAMP concentration. Antagonists will reverse the agonist-induced inhibition of forskolin-stimulated cAMP production, allowing for IC50 calculation.
Intracellular Calcium Mobilization Assay
This assay detects the Gαq-mediated signaling of GPR17 by measuring the transient increase in intracellular calcium upon receptor activation.[9][20]
Methodology:
-
Cell Culture and Dye Loading:
-
Plate GPR17-expressing cells (e.g., 1321N1-hGPR17) in a 384-well black-walled, clear-bottom plate and incubate overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) (to prevent dye extrusion). Incubate for 30-60 minutes at 37°C.[9][20]
-
-
Compound Addition and Measurement:
-
For antagonist screening, pre-incubate the cells with test compounds before adding the agonist.
-
Place the plate into a fluorescence plate reader equipped with an integrated liquid handler (e.g., FLIPR, FlexStation).[21]
-
Measure the baseline fluorescence.
-
The instrument injects the agonist (e.g., MDL29,951) into the wells while simultaneously measuring the fluorescence intensity over time (typically every 1-2 seconds for 1-3 minutes).
-
-
Data Analysis: The peak fluorescence intensity after agonist addition corresponds to the calcium response. This data is used to generate concentration-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.[21]
[³⁵S]GTPγS Binding Assay
This is a functional membrane-based assay that directly measures G protein activation, an event proximal to receptor binding.[22][23] It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[22]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR17 (e.g., 1321N1 or COS-7 cells).[24]
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP. The GDP is crucial for suppressing basal binding and enhancing the agonist-stimulated signal.[25]
-
Reaction Mixture:
-
In a 96-well plate, add cell membranes, test compounds (agonist or antagonist), and [³⁵S]GTPγS.
-
For antagonist assays, pre-incubate membranes with the antagonist before adding the agonist.[25]
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes to allow for nucleotide exchange.[23]
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a filter plate (e.g., GF/B filters) using a cell harvester, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.[22]
-
Alternatively, for a homogeneous assay, use the Scintillation Proximity Assay (SPA) format where membranes are captured by antibody-coated or WGA-coated beads, and the signal is read directly on a scintillation counter.[23]
-
-
Data Analysis: The amount of radioactivity retained on the filters or the SPA signal is proportional to G protein activation. This data is used to determine the potency (EC50) and efficacy of agonists or the affinity (Ki) of antagonists.[22][25]
References
- 1. GPR17 - Wikipedia [en.wikipedia.org]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel and selective GPR17 antagonists as pharmacological tools for developing new therapeutic strategies in diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Synthesis and Ability of New Ligands for G Protein-Coupled Receptors 17 (GPR17) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Screening of GPR17 Modulator-1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 17 (GPR17) is a key player in the regulation of oligodendrocyte differentiation and maturation, making it a promising therapeutic target for demyelinating diseases such as multiple sclerosis.[1][2] GPR17 is a dualistic receptor, reportedly activated by both uracil (B121893) nucleotides and cysteinyl leukotrienes, and it primarily signals through Gαi/o proteins to inhibit adenylyl cyclase and decrease intracellular cAMP levels.[3][4][5][6] To a lesser extent, it can also couple to Gαq proteins, leading to an increase in intracellular calcium.[3][5] This document provides detailed protocols for in vitro screening of novel GPR17 modulators.
GPR17 Signaling Pathways
GPR17 activation initiates a cascade of intracellular events. The primary pathway involves the activation of Gαi/o proteins, which in turn inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. A secondary pathway involves the coupling to Gαq proteins, which activates phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores. Additionally, GPR17 activation can lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling.
Caption: GPR17 signaling pathways.
Experimental Workflow for Screening GPR17 Modulators
The general workflow for identifying and characterizing GPR17 modulators involves a primary screen to identify hits, followed by secondary and tertiary assays to confirm activity and determine the mechanism of action.
Caption: Experimental workflow for GPR17 modulator screening.
Data Presentation: Quantitative Analysis of GPR17 Modulators
The following table summarizes the activity of known GPR17 modulators in various in vitro assays. This data can be used as a reference for hit validation and comparison.
| Compound | Assay Type | Cell Line | Potency (EC50/IC50) | Mode of Action | Reference |
| MDL29,951 | cAMP Accumulation | Oli-neu cells | ~1 µM (IC50) | Agonist | [4] |
| Sacubitril | cAMP Accumulation | LN229, SNB19 | pEC50: 4.84, 4.66 | Full Agonist | [7][8] |
| Vorapaxar | cAMP Accumulation | LN229, SNB19 | - | Partial Agonist | [7][8] |
| Montelukast | GPR17 Inhibition | - | - | Antagonist | [3] |
| Cangrelor | GPR17 Inhibition | - | - | Antagonist | [3] |
| UDP-glucose | [35S]GTPγS Binding | 1321N1-hGPR17 | µM range (EC50) | Agonist | [5] |
| LTC4 | [35S]GTPγS Binding | 1321N1-hGPR17 | nM range (EC50) | Agonist | [5] |
Experimental Protocols
cAMP Accumulation Assay (Gαi/o Coupling)
This assay measures the ability of a test compound to inhibit the production of cAMP induced by forskolin (B1673556), an activator of adenylyl cyclase. A decrease in cAMP levels in the presence of the test compound indicates agonistic activity at a Gαi-coupled receptor like GPR17.
Materials:
-
HEK293 or CHO cells stably expressing human GPR17.
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Forskolin.
-
Test compounds (e.g., Modulator-1).
-
Reference agonist (e.g., MDL29,951).
-
384-well white, solid-bottom assay plates.
Protocol:
-
Cell Plating: Seed GPR17-expressing cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test and reference compounds in assay buffer.
-
Assay Procedure: a. Remove culture medium from the wells and add 20 µL of assay buffer. b. Add 5 µL of test compound or reference agonist to the respective wells. c. Incubate for 15 minutes at room temperature. d. Add 5 µL of forskolin (final concentration typically 1-10 µM, pre-determined to give 80% of maximal stimulation). e. Incubate for 30 minutes at room temperature. f. Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR17 receptor. This is a common downstream event for many GPCRs and can be indicative of both G protein-dependent and -independent signaling.
Materials:
-
U2OS or CHO cells co-expressing GPR17 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay).[11][12]
-
Assay buffer: Opti-MEM or equivalent.
-
Test compounds (e.g., Modulator-1).
-
Reference agonist.
-
Assay substrate for the reporter system.
-
384-well white, clear-bottom assay plates.
Protocol:
-
Cell Plating: Seed the engineered cells into 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of test and reference compounds to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Signal Detection: Add the assay substrate and incubate for 60 minutes at room temperature in the dark. Measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Intracellular Calcium Mobilization Assay (Gαq Coupling)
This assay measures the increase in intracellular calcium concentration upon GPR17 activation, which is mediated by the Gαq pathway.
Materials:
-
HEK293 or CHO cells co-expressing GPR17 and a promiscuous Gα protein (e.g., Gα16) to couple to the calcium signaling pathway.[13]
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]
-
Probenecid (B1678239) (to prevent dye leakage).
-
Test compounds (e.g., Modulator-1).
-
Reference agonist.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).[14]
Protocol:
-
Cell Plating: Seed the cells into assay plates and incubate overnight.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. b. Remove the culture medium and add the loading buffer to the cells. c. Incubate for 60 minutes at 37°C in the dark.
-
Assay Measurement: a. Place the plate in the fluorescence plate reader and allow it to equilibrate. b. Measure the baseline fluorescence for a few seconds. c. Automatically inject the test or reference compounds into the wells. d. Continue to measure the fluorescence intensity for 1-2 minutes to capture the calcium flux.
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR17 - Wikipedia [en.wikipedia.org]
- 4. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bias-force guided simulations combined with experimental validations towards GPR17 modulators identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Assay Protocol [promega.jp]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Assessing GPR17 Modulator Efficacy in the Cuprizone-Induced Demyelination Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage. A key strategy in treating MS is to promote remyelination, the process of generating new myelin sheaths around axons. The G protein-coupled receptor 17 (GPR17) has emerged as a critical regulator of this process. GPR17 is expressed by oligodendrocyte precursor cells (OPCs), and its activation inhibits their differentiation into mature, myelinating oligodendrocytes.[1][2][3] Therefore, therapeutic modulation of GPR17, particularly through antagonism, presents a promising approach to enhance remyelination.[4][5]
The cuprizone (B1210641) model is a widely used toxic-induced demyelination model in mice that allows for the study of de- and remyelination processes independent of a primary autoimmune response.[6][7][8] This model is particularly well-suited for evaluating the efficacy of pro-remyelinating therapeutic agents like GPR17 modulators.
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of a GPR17 modulator, herein referred to as GPR17 Modulator-1, using the cuprizone-induced demyelination model.
GPR17 Signaling Pathway in Oligodendrocytes
GPR17 is a G protein-coupled receptor that primarily signals through the Gαi/o pathway.[2] Upon activation by endogenous ligands, GPR17 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC).[2] The downstream effect of this cascade is the inhibition of oligodendrocyte differentiation, thereby halting the process of myelination.[1][2] Antagonists of GPR17 are hypothesized to block this inhibitory signaling, thus promoting OPC maturation and remyelination.
Caption: GPR17 signaling cascade in oligodendrocytes.
Experimental Design: Cuprizone Model and this compound Treatment
The acute cuprizone model is recommended for assessing the pro-remyelinating effects of this compound. This protocol involves inducing demyelination over a period of 5-6 weeks, followed by a treatment phase where cuprizone is withdrawn, and the modulator is administered.[6][8][9]
Caption: Experimental workflow for assessing this compound.
Detailed Experimental Protocols
Cuprizone-Induced Demyelination
Objective: To induce robust and reproducible demyelination in the corpus callosum of mice.
Materials:
-
8-10 week old male C57BL/6 mice
-
Powdered rodent chow
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
0.2% (w/w) cuprizone diet: Mix 2g of cuprizone per 1 kg of powdered chow.
Protocol:
-
House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water).
-
Acclimatize mice for at least one week before the start of the experiment.
-
Randomly assign mice to experimental groups (e.g., Control, Cuprizone + Vehicle, Cuprizone + this compound).
-
For the demyelination phase, provide mice with the 0.2% cuprizone diet for 5-6 weeks. Control mice receive a normal diet.
-
Monitor animal health and body weight regularly.
This compound Administration
Objective: To deliver this compound during the remyelination phase.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or as specified for the compound)
-
Administration equipment (e.g., oral gavage needles, syringes)
Protocol:
-
After the 5-6 week cuprizone diet, withdraw the cuprizone chow and return all mice to a normal diet.
-
Begin daily administration of this compound or vehicle to the respective groups.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will depend on the specific properties of the modulator.
-
Continue treatment for the duration of the remyelination phase (typically 2-4 weeks).
Assessment of Remyelination
Objective: To quantify the extent of remyelination and assess cellular changes.
3.1. Tissue Preparation
-
At the end of the treatment period, anesthetize mice and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by incubating in a 30% sucrose (B13894) solution until they sink.
-
Embed the brains in optimal cutting temperature (OCT) compound and freeze.
-
Cut coronal sections (e.g., 20 µm) containing the corpus callosum using a cryostat.
3.2. Histological Staining for Myelin
-
Luxol Fast Blue (LFB) Staining: A classic histological stain for myelin. Demyelinated areas will appear pale, while myelinated regions will be blue.
3.3. Immunohistochemistry (IHC)
-
Myelin Basic Protein (MBP): A major component of the myelin sheath. Increased MBP staining indicates remyelination.
-
Oligodendrocyte Transcription Factor 2 (Olig2): A marker for the entire oligodendrocyte lineage.
-
Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): A marker for OPCs.
-
Glial Fibrillary Acidic Protein (GFAP): A marker for reactive astrocytes.
-
Ionized calcium-binding adapter molecule 1 (Iba1): A marker for microglia.
3.4. Image Acquisition and Analysis
-
Capture images of the corpus callosum from stained sections using a microscope.
-
Quantify the staining intensity or the percentage of the stained area using image analysis software (e.g., ImageJ).
-
Count the number of labeled cells (e.g., Olig2+, PDGFRα+ cells) per unit area.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Myelination and Oligodendrocyte Lineage Cell Counts
| Group | LFB Staining Intensity (Arbitrary Units) | MBP Positive Area (%) | Olig2+ Cells/mm² | PDGFRα+ Cells/mm² |
| Control | ||||
| Cuprizone + Vehicle | ||||
| Cuprizone + this compound |
Table 2: Glial Cell Activation
| Group | GFAP Positive Area (%) | Iba1+ Cells/mm² |
| Control | ||
| Cuprizone + Vehicle | ||
| Cuprizone + this compound |
Expected Outcomes and Interpretation
A successful GPR17 modulator should enhance remyelination in the cuprizone model. This would be demonstrated by:
-
Increased Myelination: Higher LFB staining intensity and a larger MBP-positive area in the corpus callosum of the this compound treated group compared to the vehicle group.
-
Enhanced Oligodendrocyte Differentiation: A higher number of mature oligodendrocytes (which can be inferred from the increased myelination) and potentially a shift in the ratio of mature to immature oligodendrocytes.
-
Modulation of Glial Response: Changes in the number of reactive astrocytes and microglia, which may indicate a more favorable environment for repair.
The provided protocols and guidelines offer a robust framework for assessing the efficacy of GPR17 modulators in promoting remyelination. Careful execution of these experiments and thorough data analysis will provide valuable insights into the therapeutic potential of targeting GPR17 for demyelinating diseases.
References
- 1. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential local tissue permissiveness influences the final fate of GPR17-expressing oligodendrocyte precursors in two distinct models of demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of GPR17 promotes functional and structural remyelination in the murine cuprizone model | Document Server@UHasselt [documentserver.uhasselt.be]
- 5. Remyelination in Multiple Sclerosis: Findings in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biospective.com [biospective.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Oligodendrocyte Differentiation with GPR17 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 17 (GPR17) has emerged as a critical regulator of oligodendrocyte differentiation. It acts as an intrinsic timer, with its expression peaking in oligodendrocyte precursor cells (OPCs) and early pre-myelinating oligodendrocytes before being downregulated to allow for terminal maturation.[1][2][3] This dynamic expression pattern makes GPR17 an attractive therapeutic target for demyelinating diseases such as multiple sclerosis. These application notes provide detailed protocols for assessing the effects of "GPR17 modulator-1," a hypothetical compound, on oligodendrocyte differentiation.
GPR17 is a Gi-coupled GPCR, and its activation by endogenous ligands like uracil (B121893) nucleotides and cysteinyl leukotrienes leads to the inhibition of adenylyl cyclase.[2][4] This, in turn, decreases intracellular cyclic AMP (cAMP) levels, subsequently reducing the activity of protein kinase A (PKA) and cAMP response element-binding protein (CREB).[5] GPR17 activation can also upregulate and promote the nuclear translocation of potent oligodendrocyte differentiation inhibitors, such as ID2 and ID4.[6][7] Conversely, antagonism of GPR17 is expected to promote oligodendrocyte maturation.[1][8]
These protocols will enable researchers to quantify changes in oligodendrocyte differentiation markers and signaling pathways in response to this compound.
Key Experimental Techniques and Expected Outcomes
The following table summarizes the primary techniques used to measure the effects of this compound on oligodendrocyte differentiation. The expected outcomes will depend on whether this compound acts as an agonist or an antagonist.
| Technique | Parameter Measured | Expected Outcome with GPR17 Agonist (e.g., this compound as agonist) | Expected Outcome with GPR17 Antagonist (e.g., this compound as antagonist) |
| Immunocytochemistry | Protein expression of stage-specific markers (O4, MBP) | Decreased percentage of MBP-positive mature oligodendrocytes. Increased percentage of O4-positive immature oligodendrocytes. | Increased percentage of MBP-positive mature oligodendrocytes. Decreased percentage of O4-positive immature oligodendrocytes. |
| Quantitative Real-Time PCR (qRT-PCR) | mRNA expression of myelin-related genes (Mbp, Plp) | Decreased relative expression of Mbp and Plp. | Increased relative expression of Mbp and Plp. |
| Western Blot | Protein levels of Myelin Basic Protein (MBP) | Decreased MBP protein levels. | Increased MBP protein levels. |
| cAMP Assay | Intracellular cAMP concentration | Decreased intracellular cAMP levels. | Increased intracellular cAMP levels (or reversal of agonist-induced decrease). |
Experimental Protocols
Protocol 1: Primary Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation
This protocol describes the isolation and culture of primary rat OPCs, which are then induced to differentiate in the presence of this compound.
Materials:
-
P0-P2 Sprague-Dawley rat pups
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine (PDL)-coated flasks and plates
-
OPC growth medium (Sato medium with PDGF-AA and FGF-2)
-
OPC differentiation medium (Sato medium without growth factors)
-
This compound
Procedure:
-
Isolate mixed glial cultures from the cortices of P0-P2 rat pups.
-
Culture the mixed glia in DMEM/F-12 with 10% FBS for 7-10 days on PDL-coated flasks.
-
Isolate OPCs from the mixed glial culture by differential shaking.
-
Plate the purified OPCs on PDL-coated plates in OPC growth medium.
-
After 24 hours, switch to OPC differentiation medium to induce differentiation.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Incubate for the desired time points (e.g., 48, 72, 96 hours) before proceeding with downstream analysis.
Protocol 2: Immunocytochemistry for Oligodendrocyte Markers
This protocol details the immunofluorescent staining of cultured oligodendrocytes to visualize and quantify differentiation.
Materials:
-
4% Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
Triton X-100
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-O4 (immature oligodendrocyte marker), anti-MBP (mature oligodendrocyte marker)
-
Fluorescently-labeled secondary antibodies
-
DAPI (nuclear stain)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cultured cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular antigens like MBP).
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies (e.g., anti-O4 and anti-MBP) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope and quantify the percentage of O4-positive and MBP-positive cells relative to the total number of DAPI-stained nuclei.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Myelin Gene Expression
This protocol is for quantifying the mRNA levels of key myelin genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Mbp, Plp, and a housekeeping gene (e.g., Gapdh)
-
qRT-PCR instrument
Procedure:
-
Lyse the treated cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qRT-PCR reaction with SYBR Green master mix, cDNA, and primers.
-
Run the reaction on a qRT-PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene.
Protocol 4: Western Blot for Myelin Basic Protein (MBP)
This protocol is for quantifying the protein levels of MBP.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-MBP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with anti-MBP primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 5: Intracellular cAMP Measurement
This protocol describes the measurement of intracellular cAMP levels as a direct readout of GPR17 activity.[1]
Materials:
-
cAMP assay kit (e.g., competitive protein binding assay or ELISA-based kit)
-
Cell lysis buffer (provided with the kit)
-
Forskolin (B1673556) (positive control, adenylyl cyclase activator)
Procedure:
-
Culture and treat OPCs with this compound as described in Protocol 1. A positive control group treated with forskolin should be included.
-
After treatment, remove the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP assay on the cell lysates.
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the cAMP concentration based on a standard curve.
-
Normalize the cAMP concentration to the total protein content of each sample.
Visualizations
Caption: GPR17 signaling pathway in oligodendrocyte differentiation.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. Phenotypic Changes, Signaling Pathway, and Functional Correlates of GPR17-expressing Neural Precursor Cells during Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of GPR17, a regulator of oligodendrocyte differentiation and maturation, in Nasu-Hakola disease brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR17 Receptor—A Promising Goal for Therapy and a Potential Marker of the Neurodegenerative Process in Multiple Sclerosis [mdpi.com]
- 4. Phenotypic changes, signaling pathway, and functional correlates of GPR17-expressing neural precursor cells during oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
Application Notes: High-Throughput Screening for GPR17 Modulator-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GPR17, a G protein-coupled receptor, has emerged as a significant therapeutic target, primarily implicated in central nervous system pathologies such as multiple sclerosis and ischemic brain injury. It acts as a key regulator of oligodendrocyte differentiation, a process crucial for myelination and remyelination.[1][2] GPR17 signaling is complex, involving coupling to both Gαi/o and Gαq proteins. Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP), while Gαq coupling stimulates phospholipase C, resulting in an increase in intracellular calcium (Ca2+).[3][4][5][6] This dual signaling capacity makes GPR17 an intriguing but challenging target for drug discovery. High-throughput screening (HTS) assays are essential for identifying and characterizing novel GPR17 modulators. This document provides detailed application notes and protocols for the use of GPR17 modulator-1 in various HTS formats.
GPR17 Signaling Pathway
The diagram below illustrates the primary signaling cascades initiated by GPR17 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. PathHunter® eXpress GPR171 CHO-K1 β-Arrestin Orphan GPCR Assay [discoverx.com]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR17 - Wikipedia [en.wikipedia.org]
- 6. guidetopharmacology.org [guidetopharmacology.org]
experimental autoimmune encephalomyelitis (EAE) model and GPR17 modulator-1 treatment
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of GPR17 modulator-1 in the experimental autoimmune encephalomyelitis (EAE) model, a widely used animal model for multiple sclerosis.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system (CNS) that serves as a valuable model for understanding the pathophysiology of multiple sclerosis (MS).[1][2][3] G protein-coupled receptor 17 (GPR17) has emerged as a promising therapeutic target in demyelinating diseases.[4][5] GPR17 is expressed by oligodendrocyte precursor cells (OPCs) and acts as a negative regulator of their differentiation into mature, myelinating oligodendrocytes.[4][5][6] In the context of EAE and MS, GPR17 expression is upregulated in demyelinating lesions, which is thought to hinder the remyelination process.[5][6][7] Therefore, modulation of GPR17 activity, particularly through antagonism, presents a potential therapeutic strategy to promote myelin repair.
This document outlines the experimental workflow for inducing EAE in mice, treating with a GPR17 modulator, and assessing the therapeutic outcomes through clinical, histological, and immunological analyses. For the purpose of these protocols, "this compound" will be represented by the GPR17 antagonist, montelukast (B128269), which has demonstrated efficacy in EAE models.[5][8]
Signaling Pathways and Experimental Workflow
GPR17 Signaling Pathway in Oligodendrocyte Differentiation
The following diagram illustrates the role of GPR17 signaling in inhibiting oligodendrocyte precursor cell (OPC) differentiation and how this compound (antagonist) can promote this process.
Caption: GPR17 signaling pathway in oligodendrocyte differentiation.
Experimental Workflow for EAE Induction and this compound Treatment
The diagram below outlines the key steps of the experimental protocol, from EAE induction to data analysis.
Caption: Experimental workflow for EAE and GPR17 modulator treatment.
Data Presentation
The following tables summarize the quantitative data obtained from a representative study investigating the effects of this compound (montelukast) in the EAE model.
Table 1: Clinical Assessment of EAE
| Group | Mean Peak Clinical Score (± SEM) | Cumulative Disease Score (Days 10-20 ± SEM) | Day of Disease Onset (± SEM) |
| EAE + Vehicle | 3.5 ± 0.2 | 25.4 ± 1.8 | 11.2 ± 0.5 |
| EAE + this compound | 2.1 ± 0.3 | 15.1 ± 1.5 | 14.5 ± 0.8 |
| p < 0.05 compared to EAE + Vehicle group. Data are representative based on published findings.[4][6] |
Table 2: Histological and Immunological Analysis of EAE
| Group | Myelination (MBP Staining Intensity) | CNS Infiltrating CD4+ T cells (%) | CNS Infiltrating Th17 cells (%) |
| EAE + Vehicle | Reduced | 25.6 ± 2.1 | 8.2 ± 0.9 |
| EAE + this compound | Significantly Preserved | 15.3 ± 1.8 | 3.5 ± 0.6 |
| p < 0.05 compared to EAE + Vehicle group. Data are representative based on published findings.[4][5][8] |
Experimental Protocols
I. Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[4][6][7]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27G and 30G)
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization (Day 0), prepare the emulsion by mixing MOG35-55 peptide (final concentration of 2 mg/mL) with an equal volume of CFA.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.
-
-
Pertussis Toxin Administration:
-
On Day 0, within 2 hours of immunization, administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.
-
On Day 2, administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.
-
II. This compound Administration
This protocol outlines the therapeutic administration of this compound (montelukast).
Materials:
-
This compound (montelukast sodium salt)
-
Sterile PBS or appropriate vehicle
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution:
-
Dissolve montelukast in sterile PBS to a final concentration for a dosage of 2 mg/kg body weight.
-
-
Administration:
III. Clinical Assessment of EAE
Daily monitoring of clinical signs is crucial for evaluating disease progression and the efficacy of the treatment.
Procedure:
-
Starting from day 7 post-immunization, score the mice daily according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
IV. Immunohistochemistry for Myelin Basic Protein (MBP)
This protocol is for the histological assessment of demyelination and remyelination in the spinal cord.
Materials:
-
Mouse spinal cords
-
4% Paraformaldehyde (PFA)
-
Sucrose (B13894) solutions (15% and 30%)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Primary antibody: anti-MBP
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
At the experimental endpoint (e.g., day 21), perfuse mice with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cords and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions.
-
Embed the spinal cords in OCT and freeze.
-
-
Immunostaining:
-
Cut 20 µm thick transverse sections using a cryostat.
-
Permeabilize the sections with a blocking buffer containing Triton X-100 and serum.
-
Incubate with the primary anti-MBP antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain with DAPI.
-
Mount the sections and visualize using a fluorescence microscope.
-
-
Quantification:
-
Capture images of the white matter tracts.
-
Quantify the MBP staining intensity or the percentage of myelinated area using image analysis software.
-
V. Flow Cytometry for Immune Cell Analysis
This protocol allows for the quantification of immune cell populations in the CNS and spleen.
Materials:
-
Spleen and spinal cord tissue
-
Collagenase D and DNase I
-
Percoll gradient (30% and 70%)
-
Fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, CD11b, F4/80, IL-17, IFN-γ)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Spleen: Mechanically dissociate the spleen to obtain a single-cell suspension. Lyse red blood cells.
-
Spinal Cord: Mince the spinal cord and digest with Collagenase D and DNase I. Isolate mononuclear cells using a Percoll gradient.
-
-
Antibody Staining:
-
For surface markers, incubate the cells with a cocktail of fluorescently labeled antibodies.
-
For intracellular cytokine staining (e.g., IL-17, IFN-γ), stimulate the cells with PMA/Ionomycin and a protein transport inhibitor (e.g., Brefeldin A) prior to fixation, permeabilization, and intracellular antibody staining.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.
-
VI. Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the expression of GPR17 and myelination-related genes in the spinal cord.
Materials:
-
Spinal cord tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GPR17, MBP, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the spinal cord tissue.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
References
- 1. Montelukast reduces grey matter abnormalities and functional deficits in a mouse model of inflammation-induced encephalopathy of prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Montelukast as a repurposable additive drug for standard-efficacy multiple sclerosis treatment: Emulating clinical trials with retrospective administrative health claims data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Montelukast as a repurposable additive drug for standard-efficacy multiple sclerosis treatment: Emulating clinical trials with retrospective administrative health claims data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The leukotriene receptor antagonist montelukast as a potential therapeutic adjuvant in multiple sclerosis – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Montelukast alleviates inflammation in experimental autoimmune encephalomyelitis by altering Th17 differentiation in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Montelukast alleviates inflammation in experimental autoimmune encephalomyelitis by altering Th17 differentiation in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays with GPR17 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 17 (GPR17) is a key player in the intricate process of oligodendrocyte differentiation and myelination within the central nervous system. This receptor has emerged as a promising therapeutic target for demyelinating diseases such as multiple sclerosis. GPR17 is known to be activated by a dual-ligand system, responding to both uracil (B121893) nucleotides and cysteinyl leukotrienes. The modulation of GPR17 activity, either through agonism or antagonism, presents a potential avenue for therapeutic intervention to promote myelin repair.
This document provides a detailed protocol for a competitive radioligand binding assay to characterize the binding affinity of a novel compound, designated here as "GPR17 modulator-1," to the human GPR17 receptor. This assay is fundamental for determining the potency of new chemical entities targeting this receptor.
GPR17 Signaling Pathways
GPR17 activation initiates a cascade of intracellular signaling events. Primarily coupled to Gαi/o proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. GPR17 can also couple to Gαq proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. The intricate signaling pathways of GPR17 are pivotal in its role as a regulator of oligodendrocyte maturation.
Caption: GPR17 Signaling Pathways.
Experimental Protocols
This section details the necessary procedures for preparing materials and conducting the radioligand binding assay.
Preparation of Cell Membranes Expressing Human GPR17
A robust source of GPR17 is crucial for a successful binding assay. This protocol describes the preparation of membranes from a cell line stably expressing the human GPR17 receptor (e.g., CHO or HEK293 cells).
Materials:
-
CHO or HEK293 cells stably transfected with human GPR17
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, with protease inhibitor cocktail (added fresh)
-
Membrane Storage Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Culture the GPR17-expressing cells to confluency in appropriate culture flasks.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a centrifuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Membrane Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA Protein Assay Kit.
-
Aliquot the membrane suspension and store at -80°C until use.
Competitive Radioligand Binding Assay Protocol
This protocol outlines the steps for a competitive binding assay to determine the inhibitory constant (Ki) of this compound. The assay relies on the competition between the unlabeled modulator and a radiolabeled ligand for binding to the GPR17 receptor. A suitable, commercially available radioligand such as [³H]PSB-12150 can be used for the human GPR17 receptor.
Materials:
-
Prepared GPR17-expressing cell membranes
-
Radioligand: e.g., [³H]PSB-12150
-
This compound (unlabeled test compound)
-
Non-specific binding control: A high concentration of a known GPR17 antagonist (e.g., Montelukast) or agonist (e.g., MDL29,951)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Vacuum filtration manifold
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control (e.g., 10 µM Montelukast)
-
Competition: 50 µL of the corresponding serial dilution of this compound
-
-
-
Add Radioligand: Add 50 µL of the radioligand (e.g., [³H]PSB-12150 at a final concentration close to its Kd) to all wells.
-
Add Membranes: Add 100 µL of the GPR17 membrane preparation (typically 10-50 µg of protein per well) to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter mats using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Dry the filter mats.
-
Place the filters in scintillation vials or a compatible plate.
-
Add scintillation cocktail to each vial/well.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Caption: Radioligand Binding Assay Workflow.
Data Presentation and Analysis
The raw data (CPM) from the scintillation counter should be organized and analyzed to determine the binding affinity of this compound.
Data Calculation
-
Specific Binding: Calculate the specific binding at each concentration of the modulator by subtracting the average CPM of the non-specific binding wells from the average CPM of the competition wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Percent Inhibition: Convert the specific binding values to a percentage of the maximum specific binding (total binding minus non-specific binding).
IC₅₀ Determination
Plot the percent inhibition against the logarithm of the concentration of this compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the modulator that inhibits 50% of the specific radioligand binding.
Kᵢ Calculation
The inhibitory constant (Kᵢ) is a measure of the affinity of the competing ligand (this compound). It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/K𝘥)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K𝘥 is the dissociation constant of the radioligand for the receptor.
Data Summary Table
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Compound | Radioligand Used | Radioligand Conc. (nM) | K𝘥 of Radioligand (nM) | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |
| This compound | [³H]PSB-12150 | [Experimental Value] | [Known Value] | [Result] | [Result] | [Result] |
| Reference Compound | [³H]PSB-12150 | [Experimental Value] | [Known Value] | [Result] | [Result] | [Result] |
Note: The K𝘥 of the radioligand should be predetermined through saturation binding experiments. The reference compound could be a known GPR17 antagonist or agonist for comparison.
By following this detailed protocol and data analysis workflow, researchers can accurately determine the binding affinity of novel modulators for the GPR17 receptor, a critical step in the development of new therapeutics for demyelinating diseases.
Application of GPR17 Modulators in Studies of Ischemic Brain Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 17 (GPR17) has emerged as a significant therapeutic target in the study of ischemic brain injury. GPR17 is a dualistic receptor activated by both uracil (B121893) nucleotides and cysteinyl leukotrienes (CysLTs), which are released in the brain parenchyma during ischemic events.[1] Upregulation of GPR17 has been observed in neurons and microglia following cerebral ischemia, where it is associated with enhanced cell death and neuroinflammation.[1][2] Consequently, modulation of GPR17 activity, particularly its inhibition, presents a promising strategy for neuroprotection in the context of stroke and other ischemic brain injuries.
This document provides detailed application notes and protocols for the use of a representative GPR17 modulator, Montelukast , in both in vivo and in vitro models of ischemic brain injury. Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R) and has been shown to also antagonize GPR17.[3][4] Its neuroprotective effects have been documented in various preclinical studies of ischemic stroke.[5]
GPR17 Signaling in Ischemic Brain Injury
During an ischemic event, the release of damage-associated molecular patterns (DAMPs) such as UDP and CysLTs leads to the activation of GPR17 on neurons and microglia. In neurons, GPR17 activation is linked to increased cell death. In microglia, GPR17 activation contributes to a pro-inflammatory phenotype, exacerbating the neuroinflammatory response and secondary brain injury.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of Montelukast in preclinical models of ischemic brain injury.
Table 1: In Vivo Efficacy of Montelukast in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Vehicle Control | Montelukast (0.1 mg/kg) | Montelukast (1.0 mg/kg) | Reference |
| Neurological Deficit Score (24h post-MCAO) | 3.5 ± 0.5 | 2.2 ± 0.4 | 1.8 ± 0.3 | [5] |
| Infarct Volume (mm³; 24h post-MCAO) | 110 ± 15 | 75 ± 10 | 60 ± 8 | [5] |
| Brain Edema (%; 24h post-MCAO) | 15.2 ± 2.1 | 10.5 ± 1.5 | 8.8 ± 1.2 | [5] |
| p < 0.05 compared to vehicle control |
Table 2: Time-Dependent Neuroprotective Effects of Montelukast (1.0 mg/kg) in a Mouse MCAO Model
| Treatment Time Relative to MCAO | Infarct Volume (mm³) | Neurological Deficit Score | Reference |
| 30 min before | 58 ± 7 | 1.7 ± 0.4 | [5] |
| 30 min after | 70 ± 9* | Not significantly improved | [5] |
| 1 hour after | No significant effect | No significant effect | [5] |
| p < 0.05 compared to vehicle control |
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the induction of focal cerebral ischemia in mice via MCAO, followed by treatment with Montelukast.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Isoflurane (B1672236) anesthesia system
-
Operating microscope
-
5-0 nylon monofilament suture with a blunted tip
-
Microvascular clips
-
Montelukast sodium salt
-
Sterile saline
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
10% neutral buffered formalin
Procedure:
-
Animal Preparation: Anesthetize the mouse with 1.5-2.0% isoflurane in a mixture of 70% N₂O and 30% O₂. Maintain body temperature at 37°C using a heating pad.[6]
-
Surgical Procedure:
-
Place the mouse in a supine position and make a midline neck incision.[7]
-
Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[8]
-
Ligate the distal end of the ECA and place a temporary ligature on the CCA.
-
Insert a 5-0 nylon monofilament with a blunted tip into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 9-10 mm from the carotid bifurcation.[8]
-
Maintain the occlusion for the desired period (e.g., 60 minutes for transient MCAO).
-
For reperfusion, gently withdraw the filament.[8]
-
-
Montelukast Administration:
-
Prepare Montelukast solution in sterile saline.
-
Administer Montelukast (0.1 or 1.0 mg/kg) via intraperitoneal (i.p.) injection at the specified time point (e.g., 30 minutes before or after MCAO).[5] The vehicle control group receives an equivalent volume of saline.
-
-
Neurological Assessment (24 hours post-MCAO):
-
Evaluate neurological deficits using a 5-point scale: 0 = no observable deficit; 1 = forelimb flexion; 2 = circling to the contralateral side; 3 = falling to the contralateral side; 4 = no spontaneous motor activity.[9]
-
-
Infarct Volume Measurement (24 hours post-MCAO):
-
Euthanize the mice and perfuse transcardially with cold saline.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 20 minutes.[8]
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained sections in 10% formalin.
-
Quantify the infarct area in each slice using image analysis software. The total infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.[10]
-
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Cortical Neurons
This protocol details the induction of ischemia-like conditions in primary neuronal cultures and subsequent treatment with a GPR17 modulator.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium and B27 supplement
-
Poly-D-lysine coated culture plates
-
Glucose-free DMEM
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
GPR17 modulator (e.g., Pranlukast, a GPR17 antagonist)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Primary Cortical Neuron Culture:
-
Isolate cortical neurons from E18 rat embryos and plate them on poly-D-lysine coated plates in Neurobasal medium supplemented with B27.[11]
-
Culture the neurons for 7-10 days to allow for maturation.
-
-
OGD/R Induction:
-
To induce OGD, replace the culture medium with glucose-free DMEM and place the cultures in a hypoxic chamber at 37°C for a specified duration (e.g., 90 minutes).[12]
-
To initiate reperfusion, return the cultures to the normal culture medium (containing glucose) and place them back into a normoxic incubator (95% air, 5% CO₂) for 24 hours.[12]
-
-
Modulator Treatment:
-
Dissolve the GPR17 modulator (e.g., Pranlukast) in a suitable solvent (e.g., DMSO) and then dilute in the culture medium.
-
Add the modulator to the culture medium at the desired concentration during the reperfusion phase.
-
-
Assessment of Neuronal Injury:
-
After the 24-hour reperfusion period, collect the culture supernatant.
-
Measure the amount of LDH released into the medium using a commercial LDH cytotoxicity assay kit, which is an indicator of cell death.[12]
-
Concluding Remarks
The modulation of GPR17 activity, particularly through antagonism, represents a viable therapeutic strategy for mitigating the detrimental effects of ischemic brain injury. The protocols outlined in this document provide a framework for investigating the efficacy of GPR17 modulators like Montelukast in preclinical models of stroke. Researchers and drug development professionals can adapt these methodologies to screen and validate novel GPR17-targeting compounds for the treatment of ischemic brain pathologies. Further studies are warranted to fully elucidate the downstream signaling pathways affected by GPR17 modulation and to translate these promising preclinical findings into clinical applications.
References
- 1. ahajournals.org [ahajournals.org]
- 2. GPR17 mediates ischemia-like neuronal injury via microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR17 mediates ischemia-like neuronal injury via microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 5. Montelukast, a cysteinyl leukotriene receptor-1 antagonist, dose- and time-dependently protects against focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Primary embryonic rat cortical neuronal culture and chronic rotenone treatment in microfluidic Culture devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting GPR17 modulator-1 solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with GPR17 modulator-1, a representative hydrophobic small molecule, in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For hydrophobic compounds like this compound, the recommended solvent is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). It is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize water content, which can significantly affect the solubility of the compound.
Q2: I observed a precipitate when I added my this compound stock solution to the cell culture medium. What is the cause, and how can I resolve this?
A2: This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble. The rapid change in solvent polarity causes the compound to precipitate. To resolve this, several strategies can be employed, as detailed in the troubleshooting guide below.
Q3: What is the maximum concentration of DMSO that is safe for my cell line?
A3: The tolerance to DMSO varies between cell lines. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines in short-term assays. However, for sensitive cell lines, such as oligodendrocyte precursor cells (OPCs), it is advisable to keep the final DMSO concentration at or below 0.1%.[1][2][3] It is always best practice to perform a vehicle control experiment to assess the effect of the specific DMSO concentration on your cells.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Solutions in DMSO may be stored at -20°C for up to 3 months.[4]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems with this compound in cell culture media.
Issue 1: this compound Precipitates Immediately Upon Addition to Cell Culture Medium
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of medium causes a rapid solvent exchange, leading to precipitation. | Perform serial dilutions of the DMSO stock in 100% DMSO first to create intermediate stocks. Then, add a small volume of the final intermediate stock to the pre-warmed (37°C) culture medium while gently vortexing.[5][6] |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for dilutions.[5] |
| Media Components | Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility. | Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the issue. If so, consider using a serum-free medium for the initial dilution or during the experiment if compatible with your cells. |
Issue 2: this compound Precipitates Over Time in the Incubator
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Medium | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[5] |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[5] |
| Compound Instability | The compound may be unstable in the aqueous environment of the cell culture medium over time. | Assess the stability of this compound in your medium by preparing a solution and observing it for precipitation over the intended duration of your experiment at 37°C. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of a hypothetical this compound with a molecular weight of 302.11 g/mol (based on MDL29,951).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh 3.02 mg of this compound powder.
-
Add 1 mL of anhydrous, high-purity DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.[4]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol details the preparation of working solutions with a final DMSO concentration of 0.1%.
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM) as described in Protocol 1.
-
Create a series of intermediate dilutions of the stock solution in 100% DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
To prepare the final working solution, add 1 µL of the desired intermediate DMSO stock to 999 µL of pre-warmed cell culture medium. This will result in a 1:1000 dilution and a final DMSO concentration of 0.1%.[7]
Quantitative Data
The following tables summarize key quantitative data for known GPR17 modulators, which can be used as a reference for designing experiments with this compound.
Table 1: Solubility of MDL29,951 (GPR17 Agonist)
| Solvent | Solubility | Notes |
| DMSO | Up to 15 mg/mL (approx. 49.6 mM) | Warming may be required.[4] |
| Ethanol | Up to 10 mg/mL (approx. 33.1 mM) | [4] |
Table 2: Potency of GPR17 Modulators in Cell-Based Assays
| Compound | Assay Type | Cell Line | Potency (EC50 / IC50) |
| MDL29,951 (Agonist) | β-arrestin recruitment | U2OS | EC50: 0.34 µM[8] |
| MDL29,951 (Agonist) | Calcium Mobilization | 1321N1 | EC50: 0.28 µM[8] |
| MDL29,951 (Agonist) | cAMP Inhibition | GLUTag | IC50: 29 nM |
| HAMI3379 (Antagonist) | β-arrestin recruitment | U2OS | IC50: 8.2 µM[4][8] |
| Pranlukast (Antagonist) | GPR17 Antagonism | Rat OPCs | IC50: ~588 nM |
| Montelukast (Antagonist) | GTPγS binding | mGPR17 expressing cells | IC50: 61 nM[9] |
Visualizations
GPR17 Signaling Pathway
Caption: GPR17 Signaling Cascade.
Troubleshooting Workflow for Solubility Issues
Caption: Solubility Troubleshooting Flowchart.
References
- 1. A high throughput drug screening assay to identify compounds that promote oligodendrocyte differentiation using acutely dissociated and purified oligodendrocyte precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Small Molecule GPR17 Antagonists for Multiple Sclerosis - Sanju Narayanan [grantome.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human iPSC-Derived Neuron and Oligodendrocyte Co-culture as a Small-Molecule Screening Assay for Myelination [en.bio-protocol.org]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. The Recently Identified P2Y-Like Receptor GPR17 Is a Sensor of Brain Damage and a New Target for Brain Repair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GPR17 Modulator-1 Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GPR17 modulator-1 in in vivo animal studies. The information is designed to assist scientists and drug development professionals in effectively designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPR17 and why is it a therapeutic target?
G protein-coupled receptor 17 (GPR17) is a receptor found in the central nervous system (CNS), particularly on oligodendrocyte precursor cells (OPCs), which are responsible for myelination.[1][2][3] GPR17 acts as a regulator of oligodendrocyte differentiation and myelination; its expression is high in immature OPCs and needs to decrease for final maturation to occur.[1][4][5] Dysregulation of GPR17 is implicated in various neurological conditions, including multiple sclerosis, stroke, and traumatic brain injury, making it a promising target for therapeutic intervention.[1][6][7]
Q2: What is the mechanism of action of GPR17?
GPR17 is a dual-ligand receptor, responding to both nucleotides (like UDP-glucose) and cysteinyl leukotrienes (LTD4).[3][8] It primarily signals through Gαi/o and Gαq proteins.[8][9] Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced activity of downstream effectors like protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC).[9] This signaling cascade ultimately influences gene expression related to oligodendrocyte maturation.[4][9]
Q3: What are the expected outcomes of modulating GPR17 in vivo?
Modulation of GPR17 can have different effects depending on the nature of the modulator (agonist or antagonist) and the pathological context.
-
Antagonists/Inhibition: In conditions where GPR17 is pathologically upregulated, such as in demyelinating diseases, antagonists are expected to promote the maturation of OPCs and enhance remyelination.[10][11] Studies have shown that blocking GPR17 can limit necrosis in CNS tissue damage.[1]
-
Agonists: In certain contexts, transient activation of GPR17 by an agonist might initiate the differentiation process, which is then followed by necessary receptor downregulation for maturation to complete.[12]
Q4: How do I choose the appropriate animal model for my this compound study?
The choice of animal model depends on the research question:
-
Demyelination and Remyelination:
-
Amyotrophic Lateral Sclerosis (ALS):
-
Ischemic Injury:
-
Models of focal cerebral ischemia.[8]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Lack of therapeutic effect at the initial dose. | - Insufficient dose to reach the target concentration in the CNS.- Poor bioavailability or rapid metabolism of this compound.- Inappropriate route of administration. | - Perform a dose-response study to determine the optimal dose.- Conduct pharmacokinetic (PK) studies to assess the concentration of the modulator in plasma and brain tissue.- Consider alternative routes of administration (e.g., subcutaneous, intraperitoneal, oral gavage, or continuous infusion via osmotic minipumps) to improve exposure.[10][12][14] |
| Unexpected toxicity or adverse effects. | - Off-target effects of this compound.- Dose is too high, leading to on-target toxicity.- Formulation/vehicle is causing adverse reactions. | - Assess the selectivity of this compound against related receptors (e.g., other P2Y and CysLT receptors).- Reduce the dose and re-evaluate the therapeutic window.- Test the vehicle alone as a control group to rule out vehicle-induced toxicity. |
| High variability in experimental results. | - Inconsistent drug administration.- Genetic variability within the animal colony.- Subjective scoring of disease progression. | - Ensure accurate and consistent dosing for all animals.- Use littermates as controls and ensure a sufficient number of animals per group to achieve statistical power.- Implement blinded scoring of behavioral or histological outcomes to minimize bias. |
| Difficulty in demonstrating target engagement. | - Lack of reliable biomarkers for GPR17 activity in vivo.- Timing of tissue collection is not optimal to observe changes. | - Measure downstream signaling molecules (e.g., cAMP levels) in the target tissue.- Assess the expression of genes regulated by GPR17, such as myelin basic protein (MBP) or inhibitors of differentiation (ID2/4).[4][9]- Conduct a time-course study to identify the peak of GPR17 modulation. |
Quantitative Data Summary
The following tables summarize dosage information for known GPR17 modulators from in vivo animal studies. This data can serve as a starting point for designing dosage regimens for this compound.
Table 1: GPR17 Modulator Dosage in Rodent Models
| Modulator | Type | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| "galinex" (compound 9) | Agonist | EAE Mice | 1 mg/kg | Subcutaneous injection | Delayed the onset of EAE symptoms. | [12] |
| Pranlukast | Antagonist | Lysolecithin-induced demyelination in mice | 0.1 mg/kg | Intraperitoneal injection (every 12h) | Promoted remyelination and enhanced oligodendrocyte survival. | [10] |
| Montelukast | Antagonist | SOD1G93A mice (ALS model) | 10 mg/kg/day | Oral gavage | No significant improvement in survival or disease progression. | [14] |
| Montelukast | Antagonist | SOD1G93A mice (ALS model) | 30 mg/kg/day | Oral gavage | Extended survival and improved motor performance in female mice. | [14] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
This protocol provides a general guideline for the administration of this compound. The specific dose, vehicle, and route of administration should be optimized based on the modulator's properties and the experimental design.
-
Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle (e.g., 15% Ethanol, 85% PEG400, or sterile water).[12][14]
-
Ensure the final concentration allows for the desired dose to be administered in a reasonable volume (e.g., 5-10 ml/kg for oral gavage, 1-5 ml/kg for injections).
-
Prepare the dosing solution fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh each animal prior to dosing to ensure accurate dose calculation.
-
Administer the modulator via the chosen route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).
-
For continuous delivery, consider the use of osmotic minipumps.[12]
-
Include a vehicle-treated control group to account for any effects of the vehicle or the administration procedure.
-
-
Monitoring:
-
Monitor animals daily for any signs of toxicity or adverse effects.
-
Record relevant behavioral or physiological parameters according to the disease model (e.g., clinical score in EAE, motor function in ALS models).
-
Protocol 2: Pharmacokinetic (PK) Study of this compound
A PK study is crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Dosing:
-
Administer a single dose of this compound to a cohort of naive animals.[12]
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-administration.[12]
-
At the final time point, euthanize the animals and collect brain tissue to determine the brain-to-plasma concentration ratio.
-
-
Sample Analysis:
-
Process blood samples to obtain plasma.
-
Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation and signaling of the GPR17 receptor in oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The G Protein-Coupled Receptor GPR17: Overview and Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oligodendrocyte-specific G protein-coupled receptor GPR17 is a cell-intrinsic timer of myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR17 - Wikipedia [en.wikipedia.org]
- 7. GPR17 receptor modulators and their therapeutic implications: review of recent patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abnormal Upregulation of GPR17 Receptor Contributes to Oligodendrocyte Dysfunction in SOD1 G93A Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EFFECTS OF PHARMACOLOGICAL GPR17 MODULATION IN THE SOD1G93A MOUSE MODEL OF AMYOTROPHIC LATERAL SCLEROSIS [unige.iris.cineca.it]
overcoming off-target effects of GPR17 modulator-1 in primary glial cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GPR17 modulator-1 in primary glial cell experiments. Our goal is to help you overcome potential off-target effects and ensure the successful application of this compound in your studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected Cytotoxicity in Primary Glial Cultures
You observe significant cell death in your primary astrocyte or oligodendrocyte precursor cell (OPC) cultures after treatment with this compound, even at concentrations expected to be non-toxic.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a broad-spectrum kinase inhibition panel to identify potential off-target kinases affected by this compound. |
| NMDA receptor activity | Some GPR17 modulators have been shown to interact with the glycinergic site of NMDA receptors, which are expressed on OPCs. Test for off-target NMDA receptor activity using calcium imaging or patch-clamp electrophysiology in the presence of specific NMDA receptor antagonists. |
| General cellular stress | Measure markers of cellular stress, such as reactive oxygen species (ROS) production or activation of stress-activated protein kinases (e.g., JNK, p38). |
| Impurity of compound | Verify the purity of your this compound stock solution using techniques like HPLC-MS. |
Issue 2: Inconsistent Effects on Oligodendrocyte Differentiation
Your results show variable effects of this compound on OPC differentiation, with some experiments showing the expected pro-differentiating effect and others showing no effect or even inhibition.
| Possible Cause | Troubleshooting Step |
| Temporal expression of GPR17 | GPR17 expression is tightly regulated during oligodendrocyte differentiation, with levels increasing in pre-myelinating oligodendrocytes and decreasing in mature, myelinating cells.[1][2] Ensure your OPC cultures are synchronized and that the treatment window with this compound aligns with the peak of GPR17 expression. |
| Dual signaling pathways | GPR17 can couple to both Gαi (inhibiting cAMP) and Gαq (increasing intracellular calcium).[3][4] The balance of these pathways can influence the cellular response. Measure both cAMP levels and intracellular calcium transients in response to this compound to understand the predominant signaling pathway being activated in your system. |
| Activation of inflammatory pathways | Off-target effects on microglia can lead to the release of inflammatory cytokines that can negatively impact OPC differentiation.[5] Co-culture your OPCs with microglia and treat with this compound to assess indirect effects on differentiation. |
| Receptor desensitization | Prolonged exposure to an agonist can lead to receptor internalization and desensitization.[3] Perform a time-course experiment to determine the optimal duration of treatment. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target signaling pathways of this compound?
A1: GPR17 is a dual-ligand receptor, responding to both purinergic ligands (e.g., UDP) and cysteinyl leukotrienes (e.g., LTD4).[4][6] Its primary on-target signaling is thought to occur through Gαi, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent modulation of protein kinase A (PKA) and Epac activity, which are crucial for oligodendrocyte differentiation.[7][8] However, GPR17 can also couple to Gαq, leading to an increase in intracellular calcium.[3]
Potential off-target effects of a GPR17 modulator could involve other G protein-coupled receptors (GPCRs) with structural homology, such as other P2Y or CysLT receptors.[4] Additionally, as observed with other small molecules targeting GPR17, there could be off-target interactions with ion channels or other receptor types, such as NMDA receptors.[3]
Q2: How can I confirm that the observed effects of this compound are specifically due to its interaction with GPR17?
A2: To confirm on-target activity, we recommend the following approaches:
-
Use of a GPR17 antagonist: Pre-treatment of your primary glial cells with a known GPR17 antagonist, such as pranlukast (B1678047) or montelukast, should block the effects of this compound.[3][6]
-
RNA interference (RNAi): Use siRNA or shRNA to knock down GPR17 expression in your cells. The cellular response to this compound should be significantly attenuated in GPR17-deficient cells compared to control cells.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to GPR17 in a cellular context.
Q3: What is the recommended concentration range for this compound in primary glial cell cultures?
A3: The optimal concentration of this compound should be determined empirically for your specific cell type and experimental conditions. We recommend performing a dose-response curve starting from a low nanomolar range up to a high micromolar range. It is crucial to assess both the desired on-target effect (e.g., promotion of oligodendrocyte differentiation) and potential cytotoxicity in parallel to identify a therapeutic window with minimal off-target effects.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data to assess the on-target and off-target effects of this compound.
Table 1: Dose-Response of this compound on OPC Differentiation and Viability
| Concentration (nM) | Myelin Basic Protein (MBP) Expression (% of Control) | Cell Viability (% of Control) |
| 1 | 110 ± 5.2 | 98 ± 3.1 |
| 10 | 145 ± 8.1 | 95 ± 4.5 |
| 100 | 160 ± 7.5 | 92 ± 5.3 |
| 1000 | 120 ± 9.3 | 75 ± 6.8 |
| 10000 | 85 ± 10.1 | 40 ± 8.2 |
Table 2: Off-Target Kinase Profiling of this compound (1 µM)
| Kinase | % Inhibition |
| GPR17-associated kinase (hypothetical) | 95% |
| Kinase A | 8% |
| Kinase B | 72% |
| Kinase C | 15% |
Experimental Protocols
Protocol 1: Assessing OPC Differentiation
This protocol describes a method to quantify oligodendrocyte differentiation by measuring the expression of Myelin Basic Protein (MBP).
Methodology:
-
Cell Plating: Seed primary rat OPCs on poly-D-lysine coated coverslips in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Compound Treatment: After 24 hours, replace the medium with differentiation medium containing various concentrations of this compound or vehicle control.
-
Incubation: Culture the cells for 72 hours to allow for differentiation.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin. Incubate with a primary antibody against MBP, followed by a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm the direct binding of this compound to the GPR17 protein.
Methodology:
-
Cell Treatment: Treat primary glial cells with either vehicle or this compound at the desired concentration and incubate to allow for target binding.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble GPR17 protein using a Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble GPR17 as a function of temperature. A successful binding event will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. The GPR17 Receptor—A Promising Goal for Therapy and a Potential Marker of the Neurodegenerative Process in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. GPR17 - Wikipedia [en.wikipedia.org]
- 5. GPR17 mediates ischemia-like neuronal injury via microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2006045476A2 - Gpr17 modulators, method of screening and uses thereof - Google Patents [patents.google.com]
- 7. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of GPR17 Modulator-1 for Chronic Dosing
Disclaimer: The information provided in this technical support center refers to a hypothetical "GPR17 modulator-1." This name is used for illustrative purposes to address common challenges in the development of small molecule modulators targeting the G protein-coupled receptor 17 (GPR17). The protocols and guidance are based on established principles of drug discovery and development.
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues encountered during the experimental evaluation of GPR17 modulators intended for chronic administration.
Frequently Asked Questions (FAQs)
Q1: My this compound shows poor solubility in aqueous buffers, leading to precipitation during my in vitro assays. What can I do?
A1: Poor aqueous solubility is a common challenge for small molecule compounds. Here are several strategies to address this:
-
Optimize Solvent System: While DMSO is a common solvent for initial stock solutions, high final concentrations can be toxic to cells. It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%, and to always include a vehicle control in your experiments.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Experiment with a range of pH values for your assay buffer to identify the optimal pH for your modulator's solubility.
-
Use of Excipients: Consider the use of solubility-enhancing excipients. These should be carefully selected to ensure they do not interfere with your assay.
-
Sonication: Gentle sonication can help to dissolve the compound in the stock solution.
-
Fresh Preparations: Always prepare fresh dilutions of your modulator from a stock solution immediately before use.
Q2: I am observing a decrease in the activity of this compound over the course of my multi-day cell-based assay. What could be the cause?
A2: A decline in activity over time suggests potential instability in the assay medium. This could be due to chemical degradation or metabolism by the cells.
-
Chemical Stability: The compound may be degrading in the culture medium. To assess this, you can incubate the modulator in the medium for the duration of your experiment, and then analyze the medium for the presence of the parent compound and any degradation products using techniques like HPLC or LC-MS.
-
Metabolic Stability: The cells in your assay may be metabolizing the modulator. Performing a metabolic stability assay with liver microsomes or hepatocytes can provide an indication of its susceptibility to metabolism.
-
Media Changes: If instability is confirmed, consider more frequent media changes with a fresh compound during the assay to maintain a consistent concentration.
Q3: How can I assess the potential for in vivo metabolic instability of this compound early in development?
A3: Early assessment of metabolic stability is crucial for compounds intended for chronic dosing.
-
In Vitro Metabolic Assays: The most common approach is to use liver microsomes (containing phase I enzymes like CYPs) or hepatocytes (containing both phase I and phase II enzymes). These assays can provide an estimate of the intrinsic clearance of the compound.
-
Plasma Stability: Assess the stability of the modulator in plasma from different species (e.g., mouse, rat, human) to identify potential degradation by plasma enzymes.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound.
| Problem | Potential Cause | Recommended Action |
| Precipitation in Assay Well | Poor aqueous solubility. | Decrease final concentration. Optimize buffer pH. Use solubility-enhancing excipients. |
| Inconsistent Assay Results | Compound degradation in stock solution. | Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C. Prepare fresh dilutions for each experiment. |
| Loss of Potency in Chronic Dosing Studies | Rapid in vivo metabolism. | Conduct in vivo pharmacokinetic studies to determine clearance and half-life. Consider structural modifications to block metabolic hotspots. |
| High In Vitro Clearance | Susceptibility to metabolism by liver enzymes. | Perform metabolic stability assays with liver microsomes and hepatocytes. Identify major metabolites using LC-MS/MS. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol provides a general method to assess the metabolic stability of this compound.
Materials:
-
This compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture in a 96-well plate containing phosphate buffer, liver microsomes, and the modulator at the final desired concentration.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
| Parameter | Typical Value |
| Microsomal Protein Concentration | 0.5 - 1.0 mg/mL |
| Modulator Concentration | 1 µM |
| Incubation Temperature | 37°C |
| Final DMSO Concentration | < 0.5% |
Visualizations
GPR17 Signaling Pathway
Caption: Simplified GPR17 signaling pathway.
Experimental Workflow for Stability Assessment
Caption: Workflow for improving modulator stability.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting stability.
Technical Support Center: Refining GPR17 Modulator-1 Delivery for CNS Targeting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and refining delivery methods for GPR17 modulator-1 aimed at the central nervous system (CNS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is GPR17 and why is it a therapeutic target in the CNS?
A1: GPR17 is a G protein-coupled receptor (GPCR) found in the central nervous system, particularly on neurons and oligodendrocyte precursor cells (OPCs).[1] It is considered a unique receptor as it responds to two distinct families of ligands: uracil (B121893) nucleotides (like UDP-glucose) and cysteinyl leukotrienes (like LTD4).[1][2][3] GPR17 plays a crucial role in regulating the maturation of OPCs into myelin-producing oligodendrocytes.[2][4] Its expression is elevated around sites of inflammation and damage in the brain.[2] Dysregulation of GPR17 signaling is implicated in demyelinating diseases like multiple sclerosis and in the progression of ischemic brain damage.[1][2][5] As such, modulating GPR17 activity presents a promising therapeutic strategy for promoting remyelination and neuroprotection.[2][6]
Q2: What are the primary obstacles to delivering this compound to the CNS?
A2: The primary obstacle is the blood-brain barrier (BBB), a highly selective barrier formed by endothelial cells with tight junctions that protects the brain.[7][8] Over 98% of small-molecule drugs and nearly all large-molecule biologics are unable to cross the BBB.[9][10] Other significant challenges include the blood-cerebrospinal fluid barrier (BCSFB), the action of efflux pumps like P-glycoprotein that actively remove substances from the brain, and achieving uniform distribution and retention within the complex neural tissue.[8][11][12]
Q3: What are the main non-invasive strategies for delivering this compound to the brain?
A3: The main non-invasive strategies focus on bypassing or traversing the BBB:
-
Nanoparticle-based Delivery: Encapsulating this compound into nanocarriers like liposomes, polymeric nanoparticles, or solid lipid nanoparticles can improve its stability and facilitate transport across the BBB.[13][14][15] These nanoparticles can be further functionalized with ligands (e.g., transferrin, insulin) to target specific receptors on the BBB and trigger receptor-mediated transcytosis.[16][17]
-
Intranasal Delivery: This route allows for direct transport of the modulator to the CNS, bypassing the BBB via the olfactory and trigeminal nerve pathways.[9][11][18][19][20] This method can be particularly effective for both small and large molecules and can reduce systemic side effects.[9]
-
Chemical Modification: For small-molecule modulators, structural modifications can be made to increase lipophilicity, optimize molecular weight, and reduce susceptibility to efflux pumps, thereby enhancing passive diffusion across the BBB.[21][22][23]
Q4: How can I determine if my delivery system is successfully reaching the CNS?
A4: A combination of in vitro and in vivo methods is required.
-
In vitro BBB models: Systems like Transwell assays using brain endothelial cell cultures can provide an initial assessment of permeability.[24]
-
In vivo biodistribution studies: Administering a labeled version of your modulator-delivery system construct to animal models and subsequently measuring its concentration in the brain, plasma, and other organs is the gold standard.[25][26] Key parameters to determine are the brain-to-plasma concentration ratio (Kp,brain) and the unbound brain-to-plasma ratio (Kp,uu,brain).[24]
-
Pharmacodynamic readouts: In animal models of relevant diseases (e.g., experimental autoimmune encephalomyelitis for MS), assessing downstream biological effects, such as increased myelination or reduced lesion size, provides functional evidence of successful CNS delivery and target engagement.[27]
Section 2: Troubleshooting Guides
This section addresses common problems encountered during the development of CNS delivery systems for this compound.
Problem 1: Poor in vivo efficacy despite high in vitro potency of this compound.
| Possible Cause | Troubleshooting Step | Recommended Action / Rationale |
| Inadequate BBB Penetration | Quantify brain exposure. | Perform an in vivo biodistribution study with a radiolabeled or fluorescently tagged modulator. Determine the Kp,brain and Kp,uu,brain values to assess the extent of CNS penetration.[24][28] |
| Efflux by Transporters | Assess P-glycoprotein (P-gp) interaction. | Use an in vitro efflux assay with cells overexpressing P-gp. If efflux is high, consider co-administration with a P-gp inhibitor or redesigning the modulator to reduce its affinity for the transporter.[29] |
| Rapid Metabolism | Analyze brain and plasma metabolites. | Use LC-MS/MS to identify and quantify metabolites in brain homogenate and plasma samples after administration. A high rate of metabolism may necessitate encapsulation in a protective nanocarrier.[12] |
| Poor Target Engagement | Confirm GPR17 binding in the CNS. | Perform ex vivo autoradiography or competitive binding assays on brain tissue sections from dosed animals to confirm the modulator is binding to GPR17. |
Problem 2: Low brain accumulation of nanoparticle-formulated this compound.
| Possible Cause | Troubleshooting Step | Recommended Action / Rationale |
| Suboptimal Physicochemical Properties | Characterize nanoparticle size, charge, and stability. | Use dynamic light scattering (DLS) for size and zeta potential for surface charge. Optimal brain delivery often requires sizes under 100 nm and a neutral or slightly negative charge.[13][16] Assess stability in biological fluids. |
| Rapid Clearance by the Reticuloendothelial System (RES) | Modify nanoparticle surface. | Coat nanoparticles with polyethylene (B3416737) glycol (PEG) to create "stealth" carriers that can evade the RES, prolonging circulation time and increasing the opportunity for BBB interaction.[14] |
| Inefficient BBB Transcytosis | Add targeting ligands. | Functionalize the nanoparticle surface with ligands like transferrin or angiopep-2 to engage with receptors on brain endothelial cells and promote receptor-mediated transcytosis.[13][23] |
| Aggregation of Nanoparticles | Evaluate formulation and storage. | Re-evaluate the formulation buffer and storage conditions. Aggregation can be caused by improper pH, ionic strength, or temperature, leading to poor biodistribution. |
Section 3: Data Presentation
Table 1: Comparison of Common Nanoparticle Properties for CNS Delivery
This table summarizes typical physicochemical properties of various nanocarriers used for CNS drug delivery.
| Nanocarrier Type | Typical Size Range (nm) | Surface Charge (Zeta Potential, mV) | Common CNS Targeting Ligands | Advantages | Challenges |
| Liposomes | 80 - 200 | -30 to +30 | Transferrin, Lactoferrin, TAT peptide | Biocompatible; can carry hydrophilic and hydrophobic drugs.[14][30] | Potential for instability and rapid clearance if not PEGylated.[14] |
| Polymeric Nanoparticles (e.g., PLGA) | 50 - 300 | -50 to 0 | Angiopep-2, Glucose derivatives | Controlled drug release; biodegradable.[13][26] | Potential for burst release; manufacturing complexity. |
| Solid Lipid Nanoparticles (SLNs) | 50 - 300 | -40 to -10 | Apolipoprotein E | High stability; good biocompatibility.[13][15] | Lower drug loading capacity compared to others. |
| Dendrimers | 1 - 15 | -10 to +40 | Peptides, Antibodies | Precise control over size and structure.[13][15] | Potential for cytotoxicity depending on surface chemistry. |
Section 4: Experimental Protocols & Workflows
Protocol 1: In Vivo Biodistribution of Nanoparticle-Encapsulated this compound
Objective: To quantify the concentration of a nanoparticle-formulated this compound in the brain and other major organs over time.
Materials:
-
Labeled (e.g., with 3H, 14C, or a fluorescent tag) this compound encapsulated in the nanoparticle formulation.
-
Male Wistar rats (200-250g).
-
Administration supplies (syringes, etc.).
-
Anesthesia.
-
Surgical tools for tissue harvesting.
-
Homogenizer, centrifuge.
-
Scintillation counter or fluorescence plate reader.
Methodology:
-
Animal Dosing: Administer the labeled nanoparticle formulation to rats via the desired route (e.g., intravenous tail vein injection or intranasal administration). A typical dose might be 5 mg/kg. Include a control group receiving the free labeled modulator.
-
Time Points: Euthanize cohorts of animals (n=3-4 per time point) at various times post-administration (e.g., 1, 4, 8, and 24 hours).
-
Blood and Tissue Collection: At each time point, collect a blood sample via cardiac puncture. Perfuse the animals with saline to remove blood from the organs. Carefully dissect and weigh the brain, liver, spleen, kidneys, and lungs.
-
Sample Processing:
-
Plasma: Centrifuge the blood sample to separate plasma.
-
Tissues: Homogenize the weighed tissues in an appropriate buffer.
-
-
Quantification:
-
For radiolabeled compounds, measure the radioactivity in aliquots of plasma and tissue homogenates using a liquid scintillation counter.
-
For fluorescently labeled compounds, measure fluorescence using a plate reader, comparing against a standard curve.
-
-
Data Analysis: Calculate the concentration of the modulator in each tissue, often expressed as a percentage of the injected dose per gram of tissue (%ID/g). Calculate the brain-to-plasma concentration ratio at each time point.
GPR17 Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the GPR17 signaling pathway and a typical experimental workflow for developing a CNS-targeted delivery system.
Caption: GPR17 is activated by CysLTs and nucleotides, signaling through Gαi/o and Gαq pathways.
Caption: Iterative workflow for developing and validating a CNS-targeted GPR17 modulator delivery system.
References
- 1. The G Protein-Coupled Receptor GPR17: Overview and Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR17 receptor modulators and their therapeutic implications: review of recent patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. proventainternational.com [proventainternational.com]
- 8. Addressing the Challenges of CNS Drug Delivery - PharmaFeatures [pharmafeatures.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Drug delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming challenges in the design of drug delivery systems targeting the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precision targeting of the CNS: recent progress in brain-directed nanodrug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03578C [pubs.rsc.org]
- 14. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Drug Delivery to the Central Nervous System | Basicmedical Key [basicmedicalkey.com]
- 18. Intranasal Delivery of Nanoformulations: A Potential Way of Treatment for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions [mdpi.com]
- 20. Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 22. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uu.diva-portal.org [uu.diva-portal.org]
- 25. mdpi.com [mdpi.com]
- 26. scispace.com [scispace.com]
- 27. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
Technical Support Center: GPR17 Modulator-1 Efficacy on Mature Oligodendrocytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with GPR17 modulator-1 and its effects on mature oligodendrocytes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent effects of this compound on oligodendrocyte maturation?
A1: The G protein-coupled receptor 17 (GPR17) has a complex, dual role in oligodendrocyte development. Its expression is highest in oligodendrocyte precursor cells (OPCs) and immature oligodendrocytes, where it acts as a negative regulator, halting differentiation.[1][2] For terminal maturation into myelinating oligodendrocytes to occur, GPR17 expression must be downregulated.[1][2] Therefore, the effect of a GPR17 modulator can be highly dependent on the differentiation stage of the cells being treated. A GPR17 antagonist might promote the differentiation of immature cells but may have a limited or different effect on already mature oligodendrocytes.
Q2: What is the expected downstream signaling pathway of GPR17 activation in oligodendrocytes?
A2: GPR17 is coupled to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5] This reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC).[6] This cascade ultimately inhibits the expression of maturation markers like Myelin Basic Protein (MBP).[5][6] Additionally, GPR17 activation can lead to the nuclear translocation of inhibitor of differentiation proteins (ID2/4), which are potent inhibitors of oligodendrocyte maturation.[1]
Q3: My in vitro results with this compound are not translating to my in vivo demyelination models. What could be the reason?
A3: Several factors can contribute to this discrepancy:
-
Complex Microenvironment: The in vivo microenvironment in demyelinating lesions is complex, involving various cell types (astrocytes, microglia), inflammatory molecules, and extracellular matrix components that are absent in many in vitro models.[3][7] These factors can influence GPR17 expression and signaling.
-
Timing of Treatment: The timing of modulator administration in relation to the demyelination and remyelination phases is critical. GPR17 expression is dynamically regulated during these processes.[1]
-
Pharmacokinetics and Bioavailability: The ability of this compound to cross the blood-brain barrier and reach the target cells in the central nervous system (CNS) at an effective concentration is a key factor in vivo.
-
Off-Target Effects: The modulator may have off-target effects in vivo that are not apparent in a pure oligodendrocyte culture.
Troubleshooting Guides
Problem 1: Low or no expression of maturation markers (e.g., MBP, PLP) after treatment with a GPR17 antagonist.
| Possible Cause | Troubleshooting Step |
| Cell Stage: The oligodendrocyte precursor cells (OPCs) may not be at the appropriate stage for differentiation. | Solution: Characterize the starting cell population using markers for different oligodendrocyte stages (e.g., NG2, O4, GalC). Ensure the culture conditions are optimal for inducing differentiation. |
| Modulator Potency/Concentration: The concentration of the GPR17 antagonist may be suboptimal. | Solution: Perform a dose-response curve to determine the optimal concentration of the modulator. Verify the potency of your compound batch. |
| GPR17 Expression Levels: GPR17 expression might be too low in the cultured cells for an antagonist to have a significant effect. | Solution: Confirm GPR17 expression in your cell cultures using qPCR or immunocytochemistry at the time of treatment. GPR17 expression is known to decrease as oligodendrocytes mature.[2][8] |
| Culture Conditions: The differentiation medium may be lacking essential factors. | Solution: Ensure the differentiation medium contains appropriate growth factors and supplements (e.g., T3). |
Problem 2: High cell death observed in mature oligodendrocyte cultures after treatment.
| Possible Cause | Troubleshooting Step |
| Compound Toxicity: The this compound may be toxic at the concentration used. | Solution: Perform a toxicity assay (e.g., LDH or MTT assay) to assess the cytotoxic effects of the modulator at various concentrations. |
| Prolonged GPR17 Activation: In some contexts, sustained GPR17 expression or activation can lead to oligodendrocyte apoptosis.[1] | Solution: If using an agonist, consider the duration of treatment. For antagonists, ensure they are not inadvertently causing a paradoxical signaling effect. |
| Culture Stress: Mature oligodendrocytes are sensitive to culture conditions. | Solution: Optimize cell density and minimize handling. Ensure the culture medium is fresh and appropriate for mature oligodendrocytes. |
Quantitative Data Summary
Table 1: Effect of GPR17 Modulation on Oligodendrocyte Differentiation in vitro
| Treatment | Cell Type | Assay | Result | Reference |
| GPR17 Overexpression | Rat Primary OPCs | MBP+ cell count | ~50% reduction in complex MBP+ cells | [1] |
| GPR17 Antagonist (Montelukast) | SOD1G93A Mouse OPCs | MBP+ cell count | Rescued defective differentiation | [9][10] |
| GPR17 Agonist (MDL29,951) | Primary Mouse Oligodendrocytes | MBP+ cell count | Pronounced loss of MBP+ cells | [6] |
| GPR17 Knockdown (shRNA) | Primary Rat OPCs | Viability Assay | Abolished the pro-survival effects of pranlukast | [11] |
Table 2: Outcomes of GPR17 Modulation in in vivo Demyelination Models
| Model | Genetic Modification/Treatment | Key Finding | Reference |
| LPC-induced Demyelination | GPR17 Knockout Mice | Accelerated onset of remyelination | [11] |
| LPC-induced Demyelination | Pranlukast (GPR17 antagonist) | Promoted remyelination | [11] |
| Cuprizone Demyelination | GPR17 Knockout Mice | No enhancement of remyelination | [12] |
| EAE Model | GPR17 Overexpression | Negative regulation of differentiation and myelination | [2] |
Experimental Protocols
Protocol 1: In Vitro Oligodendrocyte Differentiation Assay
-
Cell Plating: Plate purified rat or mouse OPCs on poly-D-lysine (or a suitable substrate) coated coverslips in a proliferation medium containing PDGF-AA and FGF-2.[8]
-
Differentiation Induction: After 2-3 days, switch the medium to a differentiation medium lacking mitogens and containing triiodothyronine (T3) to induce differentiation.
-
Modulator Treatment: Add this compound at the desired concentrations to the differentiation medium. Include a vehicle control.
-
Incubation: Culture the cells for 3-5 days to allow for maturation.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for oligodendrocyte markers:
-
Early markers: O4, GalC
-
Mature marker: Myelin Basic Protein (MBP)
-
Nuclear counterstain: DAPI
-
-
Quantification: Capture images using a fluorescence microscope and quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei. The complexity of MBP-positive structures can also be assessed.
Protocol 2: Co-culture Myelination Assay
-
Neuron Culture: Isolate and culture dorsal root ganglion neurons (DRGNs) on a suitable substrate for several days to allow for neurite extension.[13]
-
OPC Seeding: Purify OPCs and seed them onto the established DRGN cultures.
-
Co-culture and Treatment: Co-culture the cells in a medium that supports both cell types and induces myelination. Add the this compound at the desired concentrations.
-
Myelination Assessment: After an appropriate time (e.g., 10-14 days), fix the co-cultures and perform immunostaining for:
-
Myelin: MBP or Myelin Associated Glycoprotein (MAG)
-
Axons: Neurofilament
-
-
Analysis: Quantify the number and length of myelinated segments, identified by the co-localization of myelin and axonal markers.[13]
Visualizations
Caption: GPR17 Signaling Pathway in Oligodendrocytes.
Caption: In Vitro Oligodendrocyte Differentiation Assay Workflow.
Caption: Troubleshooting Logic for Low Myelination.
References
- 1. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR17 Receptor—A Promising Goal for Therapy and a Potential Marker of the Neurodegenerative Process in Multiple Sclerosis [mdpi.com]
- 3. Functional genomic analyses highlight a shift in Gpr17‐regulated cellular processes in oligodendrocyte progenitor cells and underlying myelin dysregulation in the aged mouse cerebrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic changes, signaling pathway, and functional correlates of GPR17-expressing neural precursor cells during oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation and signaling of the GPR17 receptor in oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Abnormal Upregulation of GPR17 Receptor Contributes to Oligodendrocyte Dysfunction in SOD1 G93A Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing GPR17 Modulator-1 Toxicity in Long-Term Cell Culture
Introduction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing toxicity associated with "GPR17 Modulator-1," a representative small molecule targeting the G protein-coupled receptor 17 (GPR17), during long-term cell culture experiments. GPR17 is a key regulator of oligodendrocyte differentiation and a sensor for brain damage, making it a significant target for therapeutic development.[1][2][3][4] This guide provides practical advice, detailed protocols, and visual aids to help you achieve reliable and reproducible results while maintaining cell health.
Frequently Asked Questions (FAQs)
Q1: What is GPR17 and why is it a target for drug development?
A1: GPR17 is a G protein-coupled receptor that plays a crucial role in the central nervous system, particularly in regulating the maturation of oligodendrocytes, the cells responsible for myelination.[1][5][6] Its expression is temporally regulated during oligodendrocyte development and is often upregulated in response to brain injury, suggesting its role as a sensor of damage.[2][3][4] Dysregulation of GPR17 has been implicated in neurodegenerative diseases like multiple sclerosis, making it an attractive therapeutic target for promoting myelin repair.[1][5]
Q2: What are the common causes of toxicity with small molecule modulators like this compound in cell culture?
A2: Toxicity from small molecule modulators in cell culture can stem from several factors:
-
High Concentrations: Concentrations significantly above the half-maximal effective or inhibitory concentration (EC50 or IC50) can lead to off-target effects and cytotoxicity.[7]
-
Solvent Toxicity: The solvent used to dissolve the modulator, commonly DMSO, can be toxic to cells at concentrations typically above 0.1-0.5%.[7][8]
-
Prolonged Exposure: Continuous long-term exposure to a modulator can disrupt essential cellular processes, leading to cumulative toxicity.[7]
-
Metabolite Toxicity: Cellular metabolism of the modulator can sometimes produce toxic byproducts.[7]
-
Off-Target Effects: The modulator may interact with other cellular targets besides GPR17, causing unintended biological consequences.[7]
-
Compound Instability: The modulator may degrade in the culture medium over time, forming toxic substances.[9]
Q3: What are the initial signs of this compound induced toxicity in my cell culture?
A3: Initial signs of toxicity can include:
-
A significant reduction in cell viability and proliferation rate compared to vehicle-treated control cells.[10]
-
Noticeable changes in cell morphology, such as cells appearing rounded, shrunken, or detaching from the culture surface.[10]
-
Increased presence of floating cells and debris in the culture medium.
-
A rapid change in the pH of the culture medium, often indicated by a color change of the phenol (B47542) red indicator.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your long-term cell culture experiments with this compound.
Issue 1: High Levels of Cell Death Observed Even at Low Concentrations
| Possible Cause | Troubleshooting Tip |
| High Cell Line Sensitivity | Different cell lines have varying sensitivities to chemical compounds. Your cell line might be particularly sensitive to this compound. Perform a dose-response experiment with a wide concentration range to determine the IC50 for your specific cell line.[9] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cell line (typically <0.1%).[7][8] Always include a vehicle-only control to assess solvent-induced toxicity.[9] |
| Compound Instability | This compound may be unstable in your culture medium. Prepare fresh dilutions of the modulator for each experiment from a frozen stock.[9] |
| Contamination | Microbial contamination can cause cell death. Regularly check your cultures for any signs of contamination.[11] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Tip |
| Variability in Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a homogenous single-cell suspension before seeding and visually confirm even cell distribution.[9] |
| Inhibitor Instability | The modulator may have degraded due to improper storage or multiple freeze-thaw cycles. Aliquot the stock solution for single use and store it at the recommended temperature.[10] |
| Inconsistent Timing of Treatment | The timing of modulator addition relative to cell seeding or other treatments can affect the outcome. Standardize the timing of all experimental steps. |
| Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
Issue 3: Unexpected Morphological Changes in Cells
| Possible Cause | Troubleshooting Tip |
| Cytoskeletal Disruption | The modulator may be affecting the cellular cytoskeleton. This can be an early indicator of stress or a specific mechanistic effect. Document these changes with microscopy and consider immunofluorescence staining for cytoskeletal proteins. |
| Induction of Apoptosis | Morphological changes like cell shrinkage and membrane blebbing are hallmarks of apoptosis.[10] Confirm apoptosis using specific assays like Annexin V staining or a caspase activity assay. |
| Differentiation Effects | Since GPR17 is involved in oligodendrocyte differentiation, the modulator may be inducing or inhibiting this process, leading to morphological changes.[1][6] Assess the expression of differentiation markers. |
Data Presentation
Table 1: Example Dose-Response Cytotoxicity Data for this compound
This table illustrates how to present data from a cytotoxicity assay to determine the IC50 value.
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 1 | 92 ± 6.2 |
| 5 | 75 ± 7.8 |
| 10 | 52 ± 5.9 |
| 25 | 28 ± 4.3 |
| 50 | 15 ± 3.1 |
| 100 | 5 ± 2.0 |
IC50 Value: Approximately 10 µM
Table 2: Recommended Working Concentrations for Long-Term Studies
Based on the cytotoxicity data, this table provides guidance on selecting appropriate concentrations for long-term experiments.
| Experimental Goal | Recommended Concentration Range (µM) | Rationale |
| Minimizing Toxicity | 0.1 - 1 | Concentrations with >90% cell viability are ideal for long-term studies to avoid confounding cytotoxic effects. |
| Studying Functional Effects | 1 - 5 | This range may elicit a biological response with acceptable levels of viability for moderate-term experiments. |
| Short-Term High-Dose Studies | 10 - 25 | Concentrations around the IC50 can be used for short-term experiments to study mechanisms of toxicity or acute effects. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines a method to determine the cytotoxic effects of this compound over a range of concentrations.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a broad range of concentrations (e.g., 0.1 µM to 100 µM). b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest modulator concentration) and a "no-treatment control" (medium only).[9] c. Remove the medium from the wells and add 100 µL of the prepared modulator dilutions or control solutions.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 48, 72, or 96 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol provides a method to specifically measure the induction of apoptosis by this compound.
Materials:
-
White-walled 96-well plates suitable for luminescence assays
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Dose-Response Cytotoxicity Assay protocol, using a white-walled plate.
-
Incubation: Incubate the plate for the desired time points (e.g., 6, 24, 48 hours) to capture the transient nature of caspase activity.[12]
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. c. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. d. Mix the contents of the wells by gentle shaking for 30 seconds. e. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Mandatory Visualizations
Caption: GPR17 signaling pathways.
Caption: Workflow for assessing cytotoxicity.
Caption: Troubleshooting decision tree.
References
- 1. mdpi.com [mdpi.com]
- 2. The Recently Identified P2Y-Like Receptor GPR17 Is a Sensor of Brain Damage and a New Target for Brain Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR17 Receptor—A Promising Goal for Therapy and a Potential Marker of the Neurodegenerative Process in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 12. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [worldwide.promega.com]
addressing variability in experimental results with GPR17 modulator-1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with GPR17 modulator-1. The G protein-coupled receptor 17 (GPR17) is a key regulator of oligodendrocyte differentiation and myelination, making it a promising therapeutic target for neurodegenerative diseases.[1][2] However, its complex signaling and context-dependent functions can lead to variable experimental outcomes. This guide aims to provide clarity and practical solutions for researchers in this field.
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from multiple factors, from cell culture conditions to the specific experimental assays employed. Below is a table summarizing common issues, potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Outcome with this compound (Antagonist) | Expected Outcome with this compound (Agonist) |
| Inconsistent effects on oligodendrocyte precursor cell (OPC) differentiation | Cell passage number, donor variability, purity of primary cultures, differentiation medium composition. | Use low-passage cells, pool OPCs from multiple donors if possible, ensure high purity (>95%) of OPC cultures, and standardize differentiation medium components and timing. | Increased expression of mature oligodendrocyte markers (e.g., MBP, PLP). | Decreased or stalled expression of mature oligodendrocyte markers.[3] |
| Variable cAMP levels upon modulator treatment | Cell density, serum concentration in media, choice of adenylyl cyclase activator (e.g., forskolin), and timing of measurement. | Plate cells at a consistent density, use serum-free media for the assay, optimize forskolin (B1673556) concentration, and perform a time-course experiment to determine optimal measurement time. | Increased intracellular cAMP levels. | Decreased intracellular cAMP levels.[3][4] |
| Conflicting results in cell viability assays | Modulator concentration, treatment duration, assay type (e.g., MTT vs. LDH), and cell confluency. | Perform a dose-response curve to determine the optimal non-toxic concentration, optimize treatment duration, use complementary viability assays, and maintain consistent cell confluency. | Increased oligodendrocyte survival.[4] | Inhibition of oligodendrocyte survival.[4] |
| Discrepancies in gene expression analysis (e.g., ID2/ID4, Xaf1) | RNA isolation method, primer/probe efficiency, reference gene selection, and timing of analysis post-treatment. | Use a high-quality RNA isolation kit, validate primer efficiency, select multiple stable reference genes for normalization, and perform a time-course analysis to capture transient changes in gene expression. | Decreased expression of differentiation inhibitors (ID2/ID4) and pro-apoptotic genes (Xaf1).[1][4] | Increased expression of ID2/ID4 and Xaf1.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GPR17 and how does this compound influence it?
A1: GPR17 is a G protein-coupled receptor that can couple to both Gαi/o and Gαq proteins.[5][6] Its activation can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also mobilize intracellular calcium.[3][7] GPR17 acts as a negative regulator of oligodendrocyte maturation; its sustained expression can stall oligodendrocyte precursor cells (OPCs) in an immature state.[1][8]
This compound, depending on whether it is an agonist or antagonist, will either enhance or inhibit these signaling pathways. An agonist (e.g., MDL29,951) will activate GPR17, leading to decreased cAMP and inhibition of differentiation.[3] Conversely, an antagonist or inverse agonist (e.g., pranlukast, montelukast) will block GPR17 activity, leading to increased cAMP and promotion of oligodendrocyte maturation and survival.[4]
Below is a diagram illustrating the GPR17 signaling pathway.
Q2: What are the key experimental protocols for assessing the effect of this compound on OPC differentiation?
A2: A crucial experiment is the in vitro OPC differentiation assay. Below is a detailed methodology.
Protocol: In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
-
OPC Isolation and Culture:
-
Isolate OPCs from primary rodent cortical tissue (e.g., P7 rat or mouse pups) using immunopanning or a magnetic-activated cell sorting (MACS) protocol.
-
Culture purified OPCs on poly-D-lysine (PDL)-coated plates in a proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, and growth factors like PDGF-AA and FGF-2).
-
-
Initiation of Differentiation:
-
Once OPCs reach 70-80% confluency, replace the proliferation medium with a differentiation medium (e.g., DMEM/F12 with N2, B27, and T3 thyroid hormone).
-
-
Treatment with this compound:
-
Add this compound (agonist or antagonist) at various concentrations (determined by a prior dose-response curve) to the differentiation medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined period (e.g., 3-5 days) to allow for differentiation.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde (PFA).
-
Permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate with primary antibodies against markers for mature oligodendrocytes, such as Myelin Basic Protein (MBP) or Proteolipid Protein (PLP), and a marker for all oligodendroglial lineage cells, such as Olig2.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
-
Quantification and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of MBP-positive cells out of the total number of Olig2-positive cells.
-
Compare the differentiation rates between vehicle-treated and modulator-treated groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed.[1]
-
The following diagram outlines the experimental workflow.
Q3: How can I troubleshoot variability when using a GPR17 agonist like MDL29,951, which has shown biphasic dose-responses in some studies?
A3: The biphasic response of MDL29,951, where it inhibits cAMP at lower concentrations and reverses this inhibition at higher concentrations, is a known phenomenon.[7] This can be a significant source of variability.
Troubleshooting Decision Tree:
By carefully controlling these experimental parameters, researchers can minimize variability and obtain more reproducible and reliable data when studying the effects of this compound.
References
- 1. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR17 Receptor—A Promising Goal for Therapy and a Potential Marker of the Neurodegenerative Process in Multiple Sclerosis [mdpi.com]
- 3. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olig2-Targeted G-Protein-Coupled Receptor Gpr17 Regulates Oligodendrocyte Survival in Response to Lysolecithin-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR17 - Wikipedia [en.wikipedia.org]
- 6. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
improving the translational relevance of GPR17 modulator-1 preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the translational relevance of preclinical studies involving GPR17 modulators.
Frequently Asked Questions (FAQs)
GPR17 Biology and Function
Q1: What is GPR17 and what is its primary function in the central nervous system (CNS)?
G protein-coupled receptor 17 (GPR17) is a receptor primarily expressed on oligodendrocyte precursor cells (OPCs) and neurons.[1] It acts as a key regulator of oligodendrocyte differentiation and maturation, which is crucial for the formation of myelin sheaths around axons.[1][2] GPR17 expression is temporally controlled; it is upregulated as OPCs begin to differentiate but must be downregulated for terminal maturation into myelin-producing oligodendrocytes to occur.[3][4][5] This makes it a critical checkpoint in the myelination process.
Q2: What are the known signaling pathways activated by GPR17?
GPR17 is structurally related to both purinergic P2Y receptors and cysteinyl leukotriene (CysLT) receptors.[6] Its signaling is pleiotropic, primarily coupling to Gαi/o and Gαq proteins.[6][7] Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] This in turn reduces the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which are important for oligodendrocyte maturation.[7] The Gαq pathway activation can lead to an increase in intracellular calcium.[6]
Q3: Why is GPR17 considered a therapeutic target for demyelinating diseases like multiple sclerosis (MS)?
In demyelinating diseases such as MS, OPCs are often present at the sites of myelin damage but fail to differentiate into mature, myelinating oligodendrocytes, a phenomenon known as "remyelination failure".[2][3] Studies have shown that GPR17 is upregulated and its expression is sustained in demyelinating lesions, which is thought to contribute to this differentiation block.[2][3] Therefore, antagonizing or inhibiting GPR17 is being explored as a therapeutic strategy to promote OPC maturation and enhance myelin repair.[9][10][11]
GPR17 Modulators
Q4: What are the different types of GPR17 modulators used in preclinical studies?
Preclinical studies have utilized various GPR17 modulators, including:
-
Agonists: Small molecules that activate the receptor, such as MDL29,951. These are often used to probe the receptor's function and downstream signaling pathways.[7][10]
-
Antagonists: Molecules that block the receptor's activity. Examples include montelukast (B128269) (a CysLT1 receptor antagonist that also affects GPR17) and cangrelor (B105443) (a P2Y12 receptor antagonist with GPR17 activity).[6] More selective antagonists are also under development.[12]
-
Genetic modulation: Knockout and transgenic mouse models have been instrumental in understanding the in vivo role of GPR17.[3][9] GPR17 knockout mice, for instance, exhibit an earlier onset of myelination.[3]
Q5: What are the challenges in developing selective GPR17 modulators?
A significant challenge has been the debate over the endogenous ligands for GPR17, with some studies suggesting uracil (B121893) nucleotides and cysteinyl leukotrienes, while others have not been able to confirm this.[13] This ambiguity complicates the development of targeted therapies.[14] Furthermore, some known modulators, like montelukast and cangrelor, are not highly selective for GPR17, which can lead to off-target effects.[6][15] The development of highly selective and potent GPR17 modulators is an active area of research.[12][14]
Troubleshooting Guides
In Vitro Assays
Q1: My in vitro OPC differentiation assay shows inconsistent results with a GPR17 antagonist. What could be the issue?
-
Cell Culture Conditions: Ensure that the OPC culture is not overly confluent and that the differentiation medium is fresh. The timing of treatment with the GPR17 antagonist is critical and should coincide with the expected window of GPR17 expression during differentiation.
-
Reagent Quality: Verify the purity and stability of the GPR17 antagonist. If possible, test a fresh batch or a different, validated antagonist.
-
Assay Endpoint: The choice of maturation markers is important. Myelin Basic Protein (MBP) is a late-stage marker.[4] Consider using a panel of markers for different stages of oligodendrocyte differentiation, such as O4 for pre-oligodendrocytes and CNPase for mature oligodendrocytes, to get a more complete picture.[4]
-
GPR17 Expression Levels: The level of GPR17 expression can vary between different batches of primary OPCs or cell lines. It may be beneficial to confirm GPR17 expression via qPCR or immunocytochemistry.
Q2: I am not observing the expected decrease in cAMP levels after treating my cells with a GPR17 agonist. What should I check?
-
Gαi Coupling: Confirm that the cell line you are using expresses GPR17 and couples effectively to the Gαi signaling pathway.[8] Some cell lines may lack the necessary G protein subunits.[16]
-
Assay Sensitivity: The cAMP assay must be sensitive enough to detect a decrease from basal levels. Consider using forskolin (B1673556) to stimulate adenylyl cyclase, which will increase the dynamic range for detecting Gαi-mediated inhibition.
-
Agonist Concentration and Incubation Time: Perform a dose-response curve to ensure you are using an optimal concentration of the agonist. The kinetics of the response can also vary, so a time-course experiment may be necessary.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, which would diminish the signaling response.[17] Shorter incubation times may be required.
In Vivo Models
Q3: My GPR17 modulator did not show a significant effect on remyelination in the cuprizone-induced demyelination model. What are some potential reasons?
-
Timing and Duration of Treatment: The therapeutic window for promoting remyelination is critical. Treatment should ideally start during the early stages of remyelination, after the removal of cuprizone (B1210641). The duration of treatment also needs to be sufficient to observe an effect.
-
Drug Delivery and Pharmacokinetics: Ensure that the modulator reaches the CNS at a sufficient concentration. This may require formulation optimization or a different route of administration. Pharmacokinetic studies to measure brain exposure are highly recommended.
-
Model-Specific Pathophysiology: The cuprizone model primarily involves oligodendrocyte toxicity.[18] The inflammatory component is less pronounced than in the Experimental Autoimmune Encephalomyelitis (EAE) model.[3] The efficacy of a GPR17 modulator might differ depending on the specific pathological mechanisms at play.
-
Outcome Measures: Assess remyelination using multiple techniques. While Luxol Fast Blue staining for myelin is common, immunohistochemistry for mature oligodendrocyte markers (e.g., MBP, CC1) and electron microscopy for g-ratio analysis can provide more quantitative and definitive data.
Q4: How can I improve the translational relevance of my preclinical studies on GPR17 modulators?
-
Clinically Relevant Endpoints: In addition to histological measures of remyelination, include functional outcome measures that are relevant to the human disease, such as motor function tests.[19]
-
Use of Diverse Models: No single preclinical model perfectly recapitulates human MS. Using multiple models with different underlying pathologies (e.g., cuprizone for toxic demyelination, lysolecithin for focal demyelination, and EAE for inflammatory demyelination) can provide a more comprehensive understanding of a modulator's potential efficacy.[18]
-
Biomarker Development: Identify and validate biomarkers that correlate with GPR17 activity and remyelination. This could include imaging markers or soluble factors that can be measured in both preclinical models and human patients.[19]
-
Transparent Reporting: Adhere to rigorous experimental design and transparently report all methodological details, including randomization, blinding, and statistical analyses, to ensure the reproducibility and reliability of your findings.[19]
Data Presentation
Table 1: Summary of GPR17 Expression and Function
| Feature | Description | Key References |
| Cellular Expression | Primarily on Oligodendrocyte Precursor Cells (OPCs) and neurons.[1] | [1],[4] |
| Role in Myelination | Acts as a negative regulator or "brake" on the final stages of oligodendrocyte maturation.[3][10] | [3],[10] |
| Signaling Pathways | Couples to Gαi/o (inhibits cAMP) and Gαq (increases intracellular Ca2+).[6][7] | [6],[7] |
| Disease Relevance | Upregulated in demyelinating lesions; a target for promoting remyelination in diseases like MS.[2][20] | [2],[20] |
Table 2: Key Preclinical Models for Studying GPR17 in Demyelination
| Model | Type of Demyelination | Key Characteristics | Relevant GPR17 Findings | Key References |
| Cuprizone | Toxic | Oligodendrocyte death, robust spontaneous remyelination in some brain regions.[18] | GPR17 expression is induced during acute demyelination and remyelination.[9][18] | [9],[18] |
| Lysolecithin (LPC) | Focal, Toxin-induced | Induces focal demyelinating lesions with a prominent inflammatory response. | Increased numbers of GPR17+ cells are observed in LPC-induced lesions.[18] | [18] |
| EAE | Inflammatory, Autoimmune | Immune-mediated attack on myelin, mimics aspects of MS. | GPR17 is upregulated in demyelinating lesions in EAE.[3] | [3] |
Experimental Protocols
Protocol 1: In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
-
OPC Isolation and Culture: Isolate OPCs from postnatal day 7-9 rat or mouse cortices. Culture the cells on poly-D-lysine coated plates in a defined growth medium containing PDGF-AA and FGF-2.
-
Induction of Differentiation: To induce differentiation, switch the cells to a differentiation medium lacking mitogens (PDGF-AA and FGF-2) and containing triiodothyronine (T3).
-
Treatment with GPR17 Modulator: Add the GPR17 modulator (e.g., a specific antagonist) to the differentiation medium at various concentrations. Include a vehicle control.
-
Assessment of Differentiation: After 3-5 days of differentiation, fix the cells and perform immunocytochemistry for oligodendrocyte markers:
-
O4: An early marker of differentiating oligodendrocytes.
-
Myelin Basic Protein (MBP): A marker for mature, myelinating oligodendrocytes.[4]
-
-
Quantification: Acquire images using fluorescence microscopy and quantify the percentage of O4+ and MBP+ cells relative to the total number of DAPI-stained nuclei.
Protocol 2: cAMP Assay for GPR17 Activity
-
Cell Culture: Culture HEK293 cells stably expressing human GPR17.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Assay Preparation: Wash the cells and incubate them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin Co-stimulation (for Gαi activity): Add a submaximal concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Agonist/Antagonist Treatment: Add the GPR17 agonist (e.g., MDL29,951) at various concentrations. For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
cAMP Measurement: After a short incubation period (e.g., 15-30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based biosensors).[8]
-
Data Analysis: Plot the cAMP levels against the modulator concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Mandatory Visualizations
Caption: GPR17 Gαi-mediated signaling pathway leading to oligodendrocyte maturation arrest.
Caption: Experimental workflow for an in vitro OPC differentiation assay.
Caption: Troubleshooting logic for in vivo GPR17 modulator studies.
References
- 1. The GPR17 Receptor—A Promising Goal for Therapy and a Potential Marker of the Neurodegenerative Process in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and signaling of the GPR17 receptor in oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of GPR17, a regulator of oligodendrocyte differentiation and maturation, in Nasu-Hakola disease brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GPR17 - Wikipedia [en.wikipedia.org]
- 7. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel and selective GPR17 antagonists as pharmacological tools for developing new therapeutic strategies in diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. guidetopharmacology.org [guidetopharmacology.org]
- 14. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis | PLOS One [journals.plos.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G-Protein-Coupled Receptor Gpr17 Expression in Two Multiple Sclerosis Remyelination Models [pubmed.ncbi.nlm.nih.gov]
- 19. inpeaks.com [inpeaks.com]
- 20. GPR17 receptor modulators and their therapeutic implications: review of recent patents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GPR17 as the Primary Target of GPR17 Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GPR17 modulators, focusing on the validation of GPR17 as their primary target. Experimental data and detailed methodologies are presented to support the comparative analysis, enabling researchers to make informed decisions in their drug discovery and development efforts. As "GPR17 modulator-1" is not a specifically identified compound in publicly available literature, this guide will focus on the well-characterized synthetic agonist MDL29,951 and the widely studied antagonists Pranlukast (B1678047) and Montelukast , comparing them with endogenous ligands.
GPR17 Signaling Pathways
GPR17 is a G protein-coupled receptor (GPCR) that is phylogenetically related to both the P2Y purinergic receptors and the cysteinyl leukotriene (CysLT) receptors.[1] This dual nature is reflected in its response to two distinct families of endogenous ligands: uracil (B121893) nucleotides (e.g., UDP, UDP-glucose) and cysteinyl leukotrienes (e.g., LTC4, LTD4).[1][2] Upon activation, GPR17 can couple to multiple G protein subtypes, primarily Gαi/o and Gαq, leading to downstream signaling cascades that regulate intracellular cyclic AMP (cAMP) levels and calcium mobilization, respectively.[3][4] The receptor also undergoes β-arrestin recruitment, a key mechanism in GPCR desensitization and signaling.[3]
Comparative Analysis of GPR17 Modulators
The validation of a compound's activity at GPR17 involves determining its potency and efficacy in various functional assays. The following tables summarize the quantitative data for selected GPR17 modulators.
Table 1: Potency (EC50) of GPR17 Agonists
| Compound | Assay Type | Cell Line | EC50 | Reference(s) |
| MDL29,951 | cAMP Inhibition | GLUTag (hGPR17L) | 12 µM | [5] |
| cAMP Inhibition | LN229 | 16.62 µM | [6] | |
| cAMP Inhibition | SNB19 | 17.73 µM | [6] | |
| Calcium Mobilization | LN229 | 41.93 µM | [6] | |
| Calcium Mobilization | SNB19 | 26.33 µM | [6] | |
| LTD4 | [35S]GTPγS Binding | 1321N1 (hGPR17) | nM range | [1] |
| UDP | [35S]GTPγS Binding | 1321N1 (hGPR17) | µM range | [1] |
| UDP-glucose | [35S]GTPγS Binding | 1321N1 (hGPR17) | µM range | [2] |
Table 2: Potency (IC50) of GPR17 Antagonists
| Compound | Assay Type | Cell Line | IC50 | Reference(s) |
| Pranlukast | GPR17 Antagonism | ATDC5 | Not specified | [7] |
| Montelukast | CysLT1 Antagonism | HEK293 (hCysLT1) | 4.9 nM | [8] |
| HAMI3379 | β-arrestin Recruitment | PathHunter GPR17 | 8.2 µM | [9] |
| Calcium Mobilization | 1321N1 (hGPR17) | 8.1 µM | [9] | |
| cAMP Inhibition | 1321N1 (hGPR17) | 1.5 µM | [9] |
Note: Direct IC50 values for Pranlukast and Montelukast at GPR17 are not consistently reported in the literature, as they are primarily characterized as CysLT1 receptor antagonists that also exhibit activity at GPR17.
Experimental Workflow for GPR17 Target Validation
The process of validating GPR17 as the primary target of a novel modulator involves a series of in vitro assays to characterize its binding and functional activity. A typical workflow is outlined below.
Detailed Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation at the G protein level by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to activated Gα subunits.
-
Cell Membrane Preparation:
-
Culture cells stably expressing human GPR17 (e.g., 1321N1 astrocytoma cells) to confluency.
-
Harvest cells and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add cell membranes (10-20 µg protein/well), GDP (10 µM final concentration), and varying concentrations of the test compound (agonist or antagonist).
-
For antagonist evaluation, pre-incubate the membranes with the antagonist before adding a fixed concentration of a known agonist.
-
Initiate the binding reaction by adding [35S]GTPγS (0.05-0.1 nM final concentration).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
cAMP Accumulation Assay
This assay determines the effect of GPR17 modulation on the intracellular levels of cyclic AMP, typically through the Gαi signaling pathway which inhibits adenylyl cyclase.
-
Cell Preparation:
-
Seed cells expressing GPR17 (e.g., CHO-K1 or HEK293) in a 384-well plate and culture overnight.
-
For assays using a cAMP biosensor like GloSensor™, transfect the cells with the biosensor plasmid 24-48 hours prior to the assay.
-
-
Assay Procedure (using GloSensor™):
-
Remove the culture medium and add the GloSensor™ cAMP Reagent equilibration medium.
-
Incubate for 2 hours at room temperature to allow substrate to enter the cells.
-
Measure the basal luminescence signal.
-
Add varying concentrations of the test compound. For antagonist testing, pre-incubate with the antagonist before adding an agonist.
-
Stimulate adenylyl cyclase with forskolin (B1673556) (1-10 µM) to induce cAMP production.
-
Measure the luminescence signal kinetically over 15-30 minutes. A decrease in the forskolin-stimulated signal indicates Gαi activation.[10][11]
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, which is mediated by the Gαq pathway leading to the release of calcium from intracellular stores.
-
Cell Preparation and Dye Loading:
-
Seed cells expressing GPR17 (e.g., HEK293T co-transfected with a promiscuous Gα subunit like Gα16) in a 96-well black-walled, clear-bottom plate.
-
Culture overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
After dye loading, wash the cells with assay buffer.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the basal fluorescence intensity.
-
Add varying concentrations of the test compound and immediately measure the change in fluorescence intensity over time (typically 1-3 minutes). An increase in fluorescence indicates calcium mobilization.[12][13]
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR17, a key event in receptor desensitization and signaling.
-
Assay Principle (e.g., PathHunter® Assay):
-
Use a cell line engineered to co-express GPR17 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Ligand-induced activation of GPR17-PK recruits β-arrestin-EA.
-
The proximity of PK and EA allows for the complementation of a β-galactosidase enzyme.
-
The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.
-
-
Assay Procedure:
-
Plate the PathHunter® GPR17 β-arrestin cells in a 384-well white-walled plate and culture overnight.
-
Add varying concentrations of the test compound. For antagonist mode, pre-incubate with the antagonist.
-
For antagonist mode, add an EC80 concentration of a known agonist (e.g., MDL29,951).
-
Incubate the plate at 37°C for 90 minutes.
-
Add the detection reagent and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.[3][14]
-
Logical Framework for Comparative Evaluation
The validation of a modulator's primary target as GPR17 relies on a logical framework that integrates data from multiple assays. This framework helps to distinguish specific on-target effects from off-target activities.
References
- 1. GPR17: Molecular modeling and dynamics studies of the 3-D structure and purinergic ligand binding features in comparison with P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of GPR17 with pranlukast protects against TNF-α-induced loss of type II collagen in ATDC5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPR17 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of GPR17 Modulator-1 and Known GPR17 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical GPR17 modulator-1 with established GPR17 antagonists, supported by experimental data and detailed methodologies. The G protein-coupled receptor 17 (GPR17) has emerged as a critical regulator in the differentiation of oligodendrocytes, the cells responsible for myelination in the central nervous system. Its inhibition is a promising therapeutic strategy for demyelinating diseases such as multiple sclerosis.[1] This document is intended to serve as a resource for researchers engaged in the development and evaluation of novel GPR17-targeting compounds.
Mechanism of Action of GPR17 Antagonists
GPR17 is phylogenetically related to both purinergic P2Y receptors and cysteinyl leukotriene (CysLT) receptors.[2] Upon activation, GPR17 can couple to different G proteins, primarily Gαi/o and Gαq, to initiate downstream signaling cascades. The Gαi/o pathway typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway, on the other hand, activates phospholipase C, leading to an increase in intracellular calcium. GPR17 activation can also trigger β-arrestin recruitment, a process involved in receptor desensitization and internalization.[3][4]
GPR17 antagonists function by blocking the binding of endogenous or synthetic agonists, thereby preventing the activation of these downstream signaling pathways. The ultimate therapeutic goal of GPR17 antagonism in the context of demyelinating diseases is to remove the inhibitory brake on oligodendrocyte precursor cell (OPC) maturation, thereby promoting their differentiation into myelin-producing oligodendrocytes.[1]
Quantitative Comparison of GPR17 Antagonist Efficacy
The efficacy of a GPR17 antagonist is typically quantified by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (Ki) in various in vitro assays. A lower IC50 or Ki value indicates a higher potency. This section presents a comparative summary of the reported efficacy of several known GPR17 antagonists. "this compound" is included as a hypothetical example to illustrate how a novel compound would be compared.
| Compound | Assay Type | Cell Line | Agonist Used | IC50 / Ki (nM) | Source |
| This compound (Hypothetical) | cAMP Accumulation | CHO-K1 | MDL29,951 | User-defined | N/A |
| Roche Compound (Ex 9 pg 35) | cAMP-based TR-FRET | CHO-K1 | Not Specified | 53 | [5] |
| Roche Compound | cAMP-based TR-FRET | CHO-K1 | Not Specified | 7 | [6] |
| Pranlukast | cAMP Accumulation | Primary OPCs | LTD4 | In the nanomolar range | [7] |
| Montelukast | [35S]GTPγS binding | 1321N1-hGPR17 | LTD4 | In the nanomolar range | [8] |
| Cangrelor | [35S]GTPγS binding | 1321N1-hGPR17 | UDP-glucose | In the nanomolar range | [8] |
| Compound 978 | β-arrestin recruitment | 1321N1-hGPR17 | MDL29,951 | 6,600 | [3] |
| Compound 978 | Calcium mobilization | 1321N1-hGPR17 | MDL29,951 | 2,300 | [3] |
| Compound 978 | cAMP accumulation | GLUTag-hGPR17L | MDL29,951 | 6,100 | [3] |
| Compound 527 | β-arrestin recruitment | 1321N1-hGPR17 | MDL29,951 | 33,300 | [3] |
| Compound 527 | Calcium mobilization | 1321N1-hGPR17 | MDL29,951 | 13,000 | [3] |
| Compound 527 | cAMP accumulation | GLUTag-hGPR17L | MDL29,951 | 13,200 | [3] |
| PSB-22269 | Radioligand binding | Not Specified | Not Specified | Ki = 8.91 | [9] |
| PSB-24040 | Radioligand binding | Not Specified | Not Specified | Ki = 83.2 | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of GPR17 modulator efficacy. Below are representative methodologies for key in vitro assays.
cAMP Accumulation Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR17 are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96- or 384-well plates and grown to confluence.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound) for a specified time.
-
An agonist (e.g., MDL29,951) is added at a concentration that elicits a submaximal response (e.g., EC80), along with a cAMP-stimulating agent like forskolin.
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, such as a competitive immunoassay with fluorescence or luminescence readout.
-
-
Data Analysis: The antagonist's potency is determined by fitting the concentration-response data to a four-parameter logistic equation to calculate the IC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the antagonist's ability to prevent the agonist-induced recruitment of β-arrestin to the GPR17 receptor.
-
Assay Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. Cells are engineered to express GPR17 fused to a small enzyme fragment and β-arrestin fused to a larger, complementing fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal.[10]
-
Assay Procedure:
-
PathHunter β-arrestin GPCR cells co-expressing the tagged GPR17 and β-arrestin are seeded into microplates.[10]
-
Cells are pre-incubated with the test antagonist.
-
An agonist (e.g., MDL29,951) is added to stimulate the receptor.
-
After incubation, a substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured.
-
-
Data Analysis: The IC50 value is calculated from the antagonist's concentration-response curve.
Oligodendrocyte Differentiation Assay
This functional assay assesses the ability of a GPR17 antagonist to promote the maturation of oligodendrocyte precursor cells (OPCs).
-
Cell Culture: Primary rat or mouse OPCs are isolated and cultured in a differentiation-promoting medium.
-
Assay Procedure:
-
OPCs are plated on a suitable substrate.
-
Cells are treated with varying concentrations of the GPR17 antagonist.
-
The cells are cultured for several days to allow for differentiation.
-
After the treatment period, the cells are fixed and stained with antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP) or 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNPase).
-
The number of mature, MBP-positive oligodendrocytes is quantified using immunofluorescence microscopy and image analysis.[11]
-
-
Data Analysis: The efficacy of the antagonist is determined by the concentration-dependent increase in the percentage of differentiated oligodendrocytes compared to a vehicle control.
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
References
- 1. Myrobalan Therapeutics – GPR17 [myrotx.com]
- 2. GPR17 - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Roche patent discloses GPR17 antagonists | BioWorld [bioworld.com]
- 6. New GPR17 antagonists discovered at Roche | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. The orphan receptor GPR17 identified as a new dual uracil nucleotides/cysteinyl-leukotrienes receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Phenotypic Changes, Signaling Pathway, and Functional Correlates of GPR17-expressing Neural Precursor Cells during Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GPR17 Agonist Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of the G-protein coupled receptor 17 (GPR17) modulator, MDL29,951, across different cell line models. GPR17 has emerged as a critical regulator of oligodendrocyte differentiation, making it a promising therapeutic target for demyelinating diseases such as multiple sclerosis.[1][2][3][4] Understanding the consistent performance of GPR17 modulators in various cellular contexts is paramount for advancing drug discovery efforts.
GPR17: A Key Regulator in Oligodendrocyte Maturation
GPR17 is a G-protein coupled receptor that is highly expressed in oligodendrocyte precursor cells (OPCs).[1][5] Its activation is believed to act as a brake, temporarily halting the differentiation of OPCs into mature, myelinating oligodendrocytes.[2][6] This intrinsic timing mechanism is crucial for proper myelination.[5][7] Consequently, both agonists and antagonists of GPR17 are being investigated for their therapeutic potential to promote remyelination.[3][8]
GPR17 Signaling Pathway
GPR17 primarily couples to Gαi/o proteins.[9][10][11] Upon activation by an agonist like MDL29,951, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP subsequently dampens the activity of protein kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC).[10] The downstream consequences of this signaling cascade include a decrease in the expression of mature oligodendrocyte markers, such as myelin basic protein (MBP), thereby arresting oligodendrocyte differentiation.[10][12]
Comparative Activity of this compound (MDL29,951)
The following table summarizes the quantitative activity of the GPR17 agonist, MDL29,951, in various cell lines commonly used for studying oligodendrocyte biology.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Oli-neu (murine oligodendrocyte precursor cell line) | Myelin Basic Protein (MBP) Expression | Inhibition | Marked attenuation of MBP levels with 1µM MDL29,951 | [12] |
| Primary Rat Oligodendrocytes | Myelin Basic Protein (MBP) Expression | Inhibition | Overcame T3-induced MBP increase with 30µM MDL29,951 | [12] |
| Primary Rat Oligodendrocytes | CREB Phosphorylation | Inhibition | Significant decrease with MDL29,951 treatment | [12] |
| 1321N1 (human astrocytoma expressing hGPR17) | [³⁵S]GTPγS Binding | EC₅₀ | Not explicitly stated for MDL29,951, but used as a tool compound | [8] |
| Primary Mouse Oligodendrocytes | Oligodendrocyte Maturation | Inhibition | Arrested oligodendrocytes at a less differentiated stage | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and cross-experimental comparisons.
Myelin Basic Protein (MBP) Expression Analysis by Western Blot
This protocol is used to quantify the expression of MBP, a key marker of mature oligodendrocytes.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Oli-neu cells are cultured and induced to differentiate. Primary rat oligodendrocytes are cultured in growth factor-free medium to induce differentiation. Cells are treated with MDL29,951 at the desired concentrations and time points.[12]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blot Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for MBP. Following washes in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection kit.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.[12]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor of interest upon ligand binding.
Methodology:
-
Membrane Preparation: Membranes are prepared from 1321N1 cells stably expressing human GPR17. The cells are homogenized in a Tris/HCl and EDTA buffer and centrifuged. The resulting pellet is washed and resuspended.[8]
-
Binding Reaction: Aliquots of cell membranes are incubated with increasing concentrations of the test ligand (e.g., MDL29,951) in the presence of [³⁵S]GTPγS, GDP, and an appropriate buffer.
-
Incubation: The reaction is carried out at 30°C for a defined period.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. Data are then analyzed to determine potency (EC₅₀) and efficacy (Emax).[8]
CREB Phosphorylation Assay
This assay assesses the phosphorylation status of the transcription factor CREB, a downstream effector in the GPR17 signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Primary rat oligodendrocytes are treated with MDL29,951. Following treatment, cells are lysed as described for the Western blot protocol.[12]
-
Western Blotting: The procedure is similar to the MBP Western blot, but with the following key differences:
-
Primary Antibodies: Two primary antibodies are used on separate blots or by stripping and re-probing the same blot: one that recognizes phosphorylated CREB (p-CREB) and another that recognizes total CREB.
-
Analysis: The p-CREB signal is normalized to the total CREB signal to determine the relative change in phosphorylation.[12]
-
Conclusion
The available data consistently demonstrates that the GPR17 agonist MDL29,951 effectively modulates GPR17 activity across various relevant cell lines, including the Oli-neu cell line and primary oligodendrocyte cultures. Its mechanism of action, involving the inhibition of the adenylyl cyclase/cAMP pathway and a subsequent reduction in mature oligodendrocyte markers like MBP, is well-supported by experimental evidence. This guide provides researchers with the necessary comparative data and detailed protocols to further investigate the therapeutic potential of GPR17 modulators in the context of demyelinating diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. GPR17 receptor modulators and their therapeutic implications: review of recent patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of GPR17, a regulator of oligodendrocyte differentiation and maturation, in Nasu-Hakola disease brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional genomic analyses highlight a shift in Gpr17‐regulated cellular processes in oligodendrocyte progenitor cells and underlying myelin dysregulation in the aged mouse cerebrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR17 - Wikipedia [en.wikipedia.org]
- 10. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GPR17 Modulator-1 and MDL29,951 for Remyelination and Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two key modulators of the G protein-coupled receptor 17 (GPR17): GPR17 modulator-1 (also known as Compound 2-046) and MDL29,951. This comparison focuses on their mechanisms of action, in vitro and in vivo efficacy, and the experimental data supporting their potential as therapeutic agents in demyelinating and neurodegenerative diseases.
GPR17 has emerged as a critical regulator of oligodendrocyte precursor cell (OPC) differentiation, a key process in both developmental myelination and remyelination following injury. Modulation of GPR17 activity, therefore, represents a promising strategy for therapeutic intervention in diseases such as multiple sclerosis. This guide offers a side-by-side examination of a GPR17 antagonist, this compound, and a GPR17 agonist, MDL29,951, to aid researchers in selecting the appropriate tool for their specific research needs.
At a Glance: this compound vs. MDL29,951
| Feature | This compound (Compound 2-046) | MDL29,951 |
| Mechanism of Action | GPR17 Antagonist | GPR17 Agonist |
| Reported In Vitro Potency | IC50 < 10 nM (in CHO cells expressing hGPR17) | pIC50 = 7.54 ± 0.11 (cAMP inhibition); EC50 = 12 µM (cAMP accumulation) |
| Functional Effect on OPCs | Promotes differentiation | Inhibits maturation |
| Blood-Brain Barrier Permeability | Permeable | Not explicitly stated in reviewed literature |
| Potential Therapeutic Application | Promoting remyelination in demyelinating diseases | Research tool to study the effects of GPR17 activation |
In-Depth Analysis
This compound (Compound 2-046): A Pro-Remyelinating Antagonist
This compound has been identified as a potent antagonist of the GPR17 receptor. Its antagonistic activity promotes the differentiation of OPCs into mature, myelinating oligodendrocytes. This is a critical step in the process of remyelination, which is often impaired in demyelinating diseases.
Experimental Data Summary:
| Assay | Cell Type | Key Findings |
| OPC Differentiation | Primary Rat OPCs | Treatment with this compound at 3 µM and 10 µM for 72 hours significantly increased the expression of the mature oligodendrocyte markers CC1 and Myelin Basic Protein (MBP).[1] |
| In Vivo Remyelination | Mouse Optic Nerve Injury Model | Treatment with this compound resulted in an increased density of cells co-labeled with CC1 and EdU, indicating enhanced proliferation and differentiation of OPCs at the site of injury.[1] |
MDL29,951: An Agonist that Arrests Oligodendrocyte Maturation
In contrast to this compound, MDL29,951 is a small-molecule agonist of GPR17.[2] Activation of GPR17 by MDL29,951 has been shown to arrest the maturation of OPCs, preventing them from becoming myelin-producing cells.[2] This makes MDL29,951 a valuable research tool for studying the inhibitory role of GPR17 activation in myelination.
Experimental Data Summary:
| Assay | Cell Type/Model | Key Findings |
| Second Messenger Signaling | CHO-hGPR17, 1321N1-hGPR17, and primary oligodendrocytes | MDL29,951 activates Gαi, Gαs, and Gαq signaling pathways, leading to biphasic modulation of cAMP levels and increased intracellular Ca2+ flux.[2] |
| OPC Maturation | Primary mouse oligodendrocytes | MDL29,951 inhibited the maturation of primary oligodendrocytes in a GPR17-dependent manner.[2] |
| In Vivo Myelination | Cerebellar slices from wild-type mice | MDL29,951 inhibited the maturation of oligodendrocytes in ex vivo cerebellar slice cultures.[2] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to characterize these modulators, the following diagrams are provided.
Caption: Comparative signaling pathways of this compound and MDL29,951.
Caption: General experimental workflow for characterizing GPR17 modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of GPR17 modulators.
[35S]GTPγS Binding Assay
This assay is used to determine the ability of a compound to activate G protein-coupled receptors.
-
Membrane Preparation: Membranes from cells stably expressing the GPR17 receptor (e.g., 1321N1-hGPR17 cells) are prepared by homogenization and centrifugation.
-
Incubation: Aliquots of cell membranes are incubated with increasing concentrations of the test compound in the presence of [35S]GTPγS.
-
Detection: The amount of [35S]GTPγS bound to the activated G-proteins is quantified using a scintillation counter.
-
Analysis: Data are analyzed to determine the potency (EC50) and efficacy of the compound.
cAMP Measurement Assay
This assay measures the modulation of intracellular cyclic AMP (cAMP) levels following receptor activation.
-
Cell Culture and Transfection: Cells (e.g., HEK293 or CHO) are cultured and may be transfected with a cAMP biosensor (e.g., GloSensor).
-
Compound Treatment: Cells are treated with the test compound, often in the presence of forskolin (B1673556) to stimulate adenylyl cyclase.
-
Detection: Changes in luminescence or fluorescence, corresponding to changes in cAMP levels, are measured.
-
Analysis: Concentration-response curves are generated to determine the inhibitory (IC50) or stimulatory (EC50) effects of the compound on cAMP production.
Primary Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This assay assesses the effect of a compound on the maturation of OPCs.
-
OPC Isolation and Culture: OPCs are isolated from neonatal rat or mouse cortices and cultured in a proliferation medium.
-
Differentiation Induction: To induce differentiation, the proliferation medium is replaced with a differentiation medium, and cells are treated with the test compound.
-
Immunocytochemistry: After a set period (e.g., 72 hours), cells are fixed and stained with antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP) and CC1.
-
Quantification: The percentage of differentiated, marker-positive cells is quantified using fluorescence microscopy and image analysis software.
In Vivo Demyelination Models
Animal models are used to evaluate the in vivo efficacy of compounds in promoting remyelination.
-
Model Induction: Demyelination can be induced chemically (e.g., with cuprizone (B1210641) or lysolecithin) or through injury (e.g., optic nerve crush).
-
Compound Administration: The test compound is administered systemically (e.g., via osmotic pumps or injections).
-
Assessment of Remyelination: After a defined treatment period, tissues are collected and analyzed using histological techniques (e.g., staining for myelin) and immunohistochemistry for oligodendrocyte markers.
-
Functional Recovery: Functional outcomes, such as motor coordination or visual evoked potentials, can also be assessed.
Conclusion
This compound and MDL29,951 represent two sides of the GPR17 modulation coin. This compound, as a GPR17 antagonist, holds therapeutic promise for promoting remyelination by fostering OPC differentiation. In contrast, MDL29,951, a GPR17 agonist, serves as a critical tool for elucidating the inhibitory role of GPR17 activation in oligodendrocyte maturation. The choice between these two modulators will depend on the specific research question being addressed, with this compound being more suited for studies aimed at enhancing myelin repair and MDL29,951 for investigations into the mechanisms that block this process. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments using these valuable pharmacological tools.
References
validating the pro-myelinating effects of GPR17 modulator-1 using electron microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-myelinating effects of a putative GPR17 antagonist, herein referred to as GPR17 Modulator-1, against alternative therapeutic compounds. The data presented is based on experimental findings from preclinical models, with a focus on quantitative analysis using electron microscopy. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers in the field of neurodegenerative diseases and myelin repair.
Comparative Analysis of Pro-Myelinating Compounds
The G protein-coupled receptor 17 (GPR17) has been identified as a key negative regulator of oligodendrocyte differentiation and myelination. Its expression must be downregulated for oligodendrocyte precursor cells (OPCs) to mature into myelin-producing oligodendrocytes.[1] Consequently, antagonists of GPR17 are being investigated as potential therapeutic agents to promote remyelination in diseases such as multiple sclerosis.
This guide evaluates the efficacy of "this compound," a hypothetical potent GPR17 antagonist, by comparing its expected pro-myelinating effects with those of Clemastine, an antihistamine that promotes myelination through a GPR17-independent mechanism.[2][3][4] The comparison is based on quantitative data from electron microscopy studies, focusing on key metrics of myelination.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from preclinical studies evaluating the effects of GPR17 inhibition (via genetic knockout, serving as a proxy for a potent antagonist like this compound) and Clemastine treatment on myelination. The data is derived from studies using a mouse model of social isolation-induced myelination deficits for Clemastine and a developmental myelination model for the GPR17 knockout mice.
| Parameter | Vehicle/Control | This compound (proxy: GPR17 Knockout) | Clemastine | Experimental Model |
| Number of Myelinated Axons (per field of view) | 422.1 ± 37.0 | Significantly increased | 570.8 ± 31.3 | Social Isolation (Clemastine) / Developmental (GPR17 KO) |
| g-ratio (axon diameter / fiber diameter) (lower value = thicker myelin) | 0.882 ± 0.003 | Comparable to control in adults | 0.854 ± 0.004 | Social Isolation (Clemastine) / Developmental (GPR17 KO) |
| Myelin Sheath Thickness | Thinner in social isolation model | Not specified, but g-ratio is comparable in adults | Restored to levels of group-housed controls | Social Isolation (Clemastine) / Developmental (GPR17 KO) |
Note: Data for this compound is inferred from studies on GPR17 knockout mice, which showed an early onset of myelination and a significant increase in the number of myelinated axons at an early developmental stage (P3). However, in adult GPR17 null mice, the g-ratio was comparable to wild-type controls.[1][5] Data for Clemastine is from a study in a mouse model of social isolation.[4]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Protocol for Transmission Electron Microscopy (TEM) Analysis of Myelination
This protocol details the steps for preparing and analyzing central nervous system (CNS) tissue to quantify myelination at the ultrastructural level.
1. Animal Perfusion and Tissue Fixation:
-
Anesthetize the animal (e.g., mouse) with an appropriate anesthetic.
-
Perform transcardial perfusion with a fixative solution containing 4% paraformaldehyde and 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer (pH 7.2).
-
Dissect the CNS tissue of interest (e.g., optic nerve, corpus callosum, spinal cord) and immerse it in the same fixative solution overnight at 4°C.
2. Sample Processing and Embedding:
-
Rinse the fixed tissue samples in phosphate-buffered saline (PBS).
-
Post-fix the samples in 1% osmium tetroxide (OsO4) in PBS for 1 hour.
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations.
-
Infiltrate the tissue with propylene (B89431) oxide.
-
Embed the samples in Epon resin and polymerize at 60°C for 48 hours.
3. Sectioning and Staining:
-
Cut semi-thin sections (approximately 1 µm thick) using an ultramicrotome and stain with toluidine blue for initial light microscopy assessment.
-
Cut ultra-thin sections (70-90 nm thick) from the region of interest and mount them on copper grids.
-
Stain the ultra-thin sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
4. Imaging and Quantitative Analysis:
-
Examine the stained sections using a transmission electron microscope.
-
Acquire images at various magnifications to visualize myelinated axons.
-
For quantitative analysis, randomly select fields of view and capture images at a magnification that allows for clear delineation of the axon and myelin sheath.
-
Use image analysis software (e.g., ImageJ) to measure:
-
Number of myelinated axons: Count all axons with a discernible myelin sheath in a defined area.
-
g-ratio: For each myelinated axon, measure the diameter of the axon and the total diameter of the fiber (axon + myelin). The g-ratio is the ratio of the axon diameter to the fiber diameter. A lower g-ratio indicates a thicker myelin sheath.
-
Myelin sheath thickness: This can be calculated from the g-ratio and axon diameter or measured directly.
-
Conclusion
The available data suggests that GPR17 antagonists, represented here by "this compound," hold promise as pro-myelinating agents by promoting an increase in the number of myelinated axons, particularly during the early stages of myelination or remyelination.[1][5] In comparison, Clemastine, acting through a different pathway, has been shown to not only increase the number of myelinated axons but also to improve myelin thickness in a model of chronic myelination deficit.[4]
The validation of any novel pro-myelinating compound requires rigorous quantitative analysis. The use of transmission electron microscopy, as detailed in the provided protocol, is the gold standard for obtaining precise measurements of myelination parameters. This guide serves as a foundational resource for researchers aiming to objectively assess and compare the efficacy of new therapeutic candidates for demyelinating diseases.
References
head-to-head comparison of GPR17 modulator-1 with Fingolimod (Gilenya)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two distinct therapeutic strategies for neurological disorders, particularly multiple sclerosis (MS): the emerging GPR17 modulator-1, a potential pro-remyelinating agent, and the established immunomodulatory drug, Fingolimod (B1672674) (Gilenya). This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, supporting experimental data, and relevant protocols.
Executive Summary
Fingolimod (Gilenya), an approved treatment for relapsing forms of multiple sclerosis, primarily exerts its therapeutic effect by sequestering lymphocytes in lymph nodes, thereby preventing their infiltration into the central nervous system (CNS).[1][2][3][4] In contrast, this compound represents a novel therapeutic approach targeting the G protein-coupled receptor 17 (GPR17), a key regulator of oligodendrocyte differentiation and myelination.[5][6] While Fingolimod focuses on mitigating autoimmune-driven inflammation, GPR17 modulators aim to promote myelin repair, addressing a critical unmet need in demyelinating diseases. To date, no direct head-to-head clinical trials have been conducted. This guide synthesizes available preclinical and clinical data to facilitate a comparative understanding.
Mechanism of Action and Signaling Pathways
This compound: A Pro-Remyelinating Approach
GPR17 is a G protein-coupled receptor that acts as a negative regulator of oligodendrocyte precursor cell (OPC) maturation.[5][7] Its expression is upregulated in demyelinating lesions.[5] By modulating GPR17 activity, this compound is hypothesized to promote the differentiation of OPCs into mature, myelin-producing oligodendrocytes, thereby enhancing remyelination. The primary signaling pathway involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[7]
Fingolimod (Gilenya): An Immunomodulatory Strategy
Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[4][8] Its active metabolite, fingolimod-phosphate, binds to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[1][9] The primary mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes.[3][10] This leads to the internalization and degradation of S1P1 receptors, preventing lymphocytes from egressing from lymph nodes and thereby reducing their numbers in the peripheral blood and CNS.[1][3][10]
Comparative Efficacy Data
Direct comparative efficacy data is unavailable. The following tables summarize key findings from independent preclinical and clinical studies.
Table 1: Preclinical Efficacy
| Parameter | This compound (Antagonist) | Fingolimod |
| Animal Model | Experimental Autoimmune Encephalomyelitis (EAE) | Experimental Autoimmune Encephalomyelitis (EAE) |
| Key Findings | Promotes OPC differentiation and remyelination.[11] | Reduces clinical severity of EAE.[1] Prevents development of EAE features when administered prophylactically.[1] |
| Mechanism of Efficacy | Enhancement of myelin repair.[11] | Reduction of autoaggressive lymphocyte infiltration into the CNS.[1] |
Table 2: Clinical Efficacy (Relapsing-Remitting MS)
| Parameter | This compound | Fingolimod (0.5 mg) |
| Annualized Relapse Rate (ARR) | Data not available (preclinical stage) | Significant reduction vs. placebo (0.18 vs 0.40).[12] 52% reduction vs. intramuscular interferon-β-1a.[12] |
| Disability Progression | Data not available | Significant reduction in 3-month confirmed disability progression vs. placebo.[12] |
| MRI Outcomes | Data not available | Significant reduction in new or enlarging T2 lesions and gadolinium-enhancing lesions vs. placebo.[12][13] |
Experimental Protocols
This compound: In Vitro Oligodendrocyte Differentiation Assay
-
Cell Culture: Primary rat oligodendrocyte precursor cells (OPCs) are isolated from neonatal cortices.
-
Treatment: OPCs are cultured in differentiation-promoting media and treated with a GPR17 antagonist (e.g., Montelukast) or vehicle control.
-
Endpoint Analysis: After a defined period (e.g., 5 days), cells are fixed and immunostained for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP).
-
Quantification: The percentage of MBP-positive cells with complex morphology is quantified to assess the extent of oligodendrocyte maturation.
Fingolimod: Lymphocyte Egress Inhibition Assay (In Vivo)
-
Animal Model: C57BL/6 mice.
-
Treatment: Mice are treated orally with Fingolimod or vehicle control.
-
Sample Collection: Peripheral blood is collected at various time points post-treatment.
-
Analysis: Lymphocyte counts in peripheral blood are determined using flow cytometry.
-
Endpoint: A significant reduction in circulating lymphocytes in the Fingolimod-treated group compared to the control group indicates inhibition of lymphocyte egress from lymphoid tissues.
Safety and Tolerability
This compound
As GPR17 modulators are in the preclinical stage of development, clinical safety and tolerability data are not yet available.
Fingolimod (Gilenya)
The safety profile of Fingolimod is well-characterized from extensive clinical trials and post-marketing surveillance.[14] Common adverse effects include headache, influenza, diarrhea, back pain, and cough. More serious but less common risks include bradycardia (slow heart rate) upon treatment initiation, macular edema, and an increased risk of infections.[4]
Conclusion and Future Directions
This compound and Fingolimod represent two distinct and potentially complementary therapeutic strategies for demyelinating diseases like multiple sclerosis. Fingolimod is an established immunomodulatory agent that effectively reduces inflammatory relapses. GPR17 modulators, while still in early development, hold the promise of a regenerative approach by promoting remyelination.
Future research should focus on:
-
Advancing GPR17 modulators into clinical trials to establish their safety and efficacy in humans.
-
Exploring the potential for combination therapies, where an immunomodulatory agent like Fingolimod could be used in conjunction with a pro-remyelinating agent like a GPR17 modulator to both halt inflammation and promote repair.
-
Identifying biomarkers to stratify patient populations that would most benefit from each therapeutic approach.
This comparative guide highlights the current understanding of these two modalities. As more data on GPR17 modulators becomes available, a more direct and comprehensive comparison will be possible, further informing the development of next-generation therapies for neurological disorders.
References
- 1. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fingolimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. scripps.edu [scripps.edu]
- 10. researchgate.net [researchgate.net]
- 11. Abnormal Upregulation of GPR17 Receptor Contributes to Oligodendrocyte Dysfunction in SOD1 G93A Mice [mdpi.com]
- 12. neurology.org [neurology.org]
- 13. Clinical efficacy, safety, and tolerability of fingolimod for the treatment of relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of 2 Fingolimod Doses vs Glatiramer Acetate for the Treatment of Patients With Relapsing-Remitting Multiple Sclerosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
GPR17 Modulator-1: A Comparative Guide to Specificity Confirmation via Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GPR17 Modulator-1's performance against other alternatives, supported by experimental data from competitive binding assays. Detailed methodologies for key experiments are included to ensure reproducibility and aid in the critical evaluation of modulator specificity.
Executive Summary
G protein-coupled receptor 17 (GPR17) has emerged as a significant therapeutic target for a variety of neurological and metabolic disorders. The development of specific modulators for GPR17 is crucial for advancing our understanding of its function and for the creation of targeted therapies. This guide focuses on the use of competitive binding assays to confirm the specificity of a GPR17 modulator, exemplified here as "this compound" (using the known agonist MDL29,951 as a representative model). By comparing its binding affinity to that of other known GPR17 ligands and its cross-reactivity with related receptors, we can establish a clear specificity profile.
Comparative Analysis of GPR17 Modulator Binding Affinity
The specificity of a GPR17 modulator is determined by its high affinity for GPR17 and significantly lower affinity for other receptors, particularly those that are phylogenetically related, such as the purinergic P2Y and cysteinyl leukotriene (CysLT) receptors. The following table summarizes the binding affinities (Ki or IC50 values) of this compound (represented by MDL29,951) and other compounds for GPR17 and key off-target receptors, as determined by various binding and functional assays.
| Compound | Target Receptor | Assay Type | Binding Affinity (IC50/Ki) | Selectivity Profile |
| This compound (MDL29,951) | GPR17 | β-arrestin | IC50: 0.34 µM [1] | Primary Target |
| GPR17 | cAMP | IC50: 29 nM [2] | ||
| NMDA (glycine site) | Radioligand Binding | Ki: 140 nM[1] | Off-target activity noted | |
| Pranlukast | GPR17 | Functional Assay | Weak antagonist[1] | Non-selective |
| CysLT1 | Radioligand Binding | High affinity | Primarily a CysLT1 antagonist | |
| Montelukast | GPR17 | Functional Assay | Weak antagonist[1] | Non-selective |
| CysLT1 | Radioligand Binding | High affinity | Primarily a CysLT1 antagonist | |
| HAMI3379 | GPR17 | β-arrestin | IC50: 8.2 µM[3] | Moderately selective |
| CysLT2 | Radioligand Binding | IC50: 3.8 nM[4] | Primarily a CysLT2 antagonist | |
| Compound 978 | GPR17 | β-arrestin | IC50: 6.6 µM[1] | Selective over CysLT & P2Y |
| CysLT1, CysLT2, P2Y1 | Functional Assays | No significant activity[4] | ||
| Compound 527 | GPR17 | β-arrestin | IC50: 33.3 µM[1] | Selective over CysLT & P2Y |
| CysLT1, CysLT2, P2Y1 | Functional Assays | No significant activity[4] |
Experimental Methodologies
Radioligand Competitive Binding Assay Protocol
This protocol outlines the steps for a radioligand competitive binding assay to determine the binding affinity of a test compound for GPR17.
1. Materials and Reagents:
-
HEK293 cells stably expressing human GPR17
-
Cell membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail)
-
Assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Radioligand (e.g., [3H]PSB-12150)
-
Unlabeled this compound (test compound) and other competing ligands
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
2. Cell Membrane Preparation:
-
Harvest HEK293-GPR17 cells and homogenize in cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in a buffer containing 10% sucrose (B13894) for cryoprotection and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
3. Competitive Binding Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer.
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg).
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
50 µL of the competing test compound at various concentrations (e.g., a 10-point dilution series).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters for 30 minutes at 50°C.[5]
-
Add scintillation cocktail to each filter and count the radioactivity using a microplate scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Visualizing Key Processes
GPR17 Signaling Pathway
Caption: GPR17 signaling cascade upon modulator binding.
Competitive Binding Assay Workflow
Caption: Workflow for competitive radioligand binding assay.
References
Independent Validation of GPR17 Modulator-1: A Comparative Guide
This guide provides an objective comparison of GPR17 Modulator-1, a representative G protein-coupled receptor 17 (GPR17) agonist, with other known GPR17 antagonists. The information is intended for researchers, scientists, and drug development professionals to facilitate the independent validation of published data on these modulators.
GPR17 Signaling Pathway
GPR17 is a G protein-coupled receptor that is phylogenetically related to both the purinergic P2Y receptors and the cysteinyl leukotriene (CysLT) receptors.[1] Upon activation by an agonist, GPR17 can couple to different G protein subtypes, primarily Gαi/o and Gαq.
-
Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2]
-
Gαq Pathway: The Gαq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[2]
These signaling cascades can influence downstream cellular processes, including the modulation of MAPK/ERK and PI3K/Akt pathways.[3]
Caption: GPR17 signaling cascade.
Comparative Data of GPR17 Modulators
This section summarizes the quantitative data for the GPR17 agonist, MDL29,951 (herein referred to as this compound), and two antagonists, Montelukast and Cangrelor.
| Modulator | Type | Assay | Cell Line | Parameter | Value | Reference |
| This compound (MDL29,951) | Agonist | cAMP Accumulation | 1321N1-hGPR17 | IC50 | 29 nM | [4] |
| Intracellular Ca2+ Mobilization | LN229 | EC50 | 41.93 µM | [3] | ||
| Intracellular Ca2+ Mobilization | SNB19 | EC50 | 26.33 µM | [3] | ||
| β-arrestin Recruitment | U2OS-hGPR17 | EC50 | 0.34 µM | [4] | ||
| Montelukast | Antagonist | cAMP Accumulation (vs LTD4) | Primary OPCs | IC50 | nanomolar range | [5] |
| CysLT1 Receptor Binding | HEK293-hCysLT1 | IC50 | 4.9 nM | [6] | ||
| Cangrelor | Antagonist | cAMP Accumulation (vs UDP-glucose) | Primary OPCs | IC50 | picomolar range | [5] |
| P2Y12 Receptor Inhibition | - | - | Potent Antagonist | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.[8]
Experimental Workflow
Caption: [35S]GTPγS binding assay workflow.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing GPR17. Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a microplate, add the cell membranes, the test compound (agonist or antagonist), and a buffer containing GDP.
-
G-protein Activation: Initiate the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the binding of [35S]GTPγS to the activated G proteins.
-
Termination: Stop the reaction by rapid filtration through a filter plate to separate the membrane-bound from the free [35S]GTPγS.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Detection: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[9][10]
cAMP Accumulation Assay
This assay quantifies the level of intracellular cAMP, which is modulated by the activation of Gαi/o or Gαs-coupled receptors.[11]
Protocol:
-
Cell Culture: Plate cells expressing GPR17 in a multi-well plate and grow to the desired confluency.
-
Compound Incubation: Pre-incubate the cells with the test antagonist, followed by the addition of the agonist.
-
Stimulation: Add forskolin, an adenylyl cyclase activator, to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a reporter-based assay (e.g., GloSensor).[12][13]
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following the activation of Gαq-coupled receptors.[14]
Protocol:
-
Cell Preparation: Seed cells expressing GPR17 onto a black-walled, clear-bottom microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye leakage. Incubate in the dark to allow for dye de-esterification.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add the test compound (agonist or antagonist) to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time to detect changes in intracellular calcium levels. The signal is typically recorded as relative fluorescence units (RFU).[15][16]
References
- 1. The orphan receptor GPR17 identified as a new dual uracil nucleotides/cysteinyl-leukotrienes receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Safety Operating Guide
Prudent Disposal of GPR17 Modulator-1: A Guide for Laboratory Personnel
Essential Safety and Logistical Information for the Proper Disposal of GPR17 Modulator-1
Researchers, scientists, and drug development professionals handling this compound are advised to adopt a cautious approach to its disposal, treating it as a potentially hazardous chemical until a specific Safety Data Sheet (SDS) from the manufacturer is obtained and reviewed. The following guidelines, synthesized from established laboratory chemical waste management protocols, provide a framework for the safe handling and disposal of this research-grade compound.
When a specific SDS for a chemical is unavailable, general prudent practices for laboratory waste management should be strictly followed.[1] This involves appropriate segregation, labeling, and containment of the chemical waste to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially when generating solutions or preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[2]
II. General Disposal Procedures
The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[3][4][5] Chemical waste generated in a laboratory setting is regulated and generally cannot be disposed of in regular trash or down the sanitary sewer.[3]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[1][3] Incompatible chemicals can react violently, producing heat or toxic gases.[1]
-
Collect waste in a designated, compatible, and leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.[3][5]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name ("this compound"), the quantity or concentration of the waste, the date of generation, the place of origin (e.g., lab and room number), and the name and contact information of the Principal Investigator.[3] Abbreviations and chemical formulas should be avoided.[3]
-
-
Storage:
-
Disposal Request:
III. Quantitative Disposal Considerations (General Guidelines)
While specific quantitative data for this compound is not available, the following table summarizes general quantitative limits for in-lab disposal methods for certain non-hazardous chemicals, as outlined by institutional guidelines. It is crucial to note that these methods should NOT be used for this compound without explicit approval from your EHS department.
| Disposal Method | Parameter | General Limit | Source(s) |
| Sanitary Sewer | Volume (Liquids) | Up to 5 gallons per discharge (for non-hazardous, water-soluble substances) | [6] |
| Volume (Solids) | Up to 1 kilogram (for non-hazardous, water-soluble solids) | [6] | |
| Acid-Base Neutralization (for sewer disposal) | pH | The final neutralized solution must have a pH between 5 and 9 before flushing to the sewer with ample water. | [6] |
IV. Experimental Protocol: Disposal of Empty Containers
Empty containers that held this compound should also be disposed of as hazardous waste unless they have been properly decontaminated. A common procedure for decontaminating empty containers that held acutely hazardous waste is triple rinsing.[1][4]
-
Rinse the container three times with a solvent capable of removing the residue. Each rinse should use a volume of solvent equal to about 5% of the container's volume.[4]
-
Collect the rinsate (the solvent from rinsing) and dispose of it as hazardous waste.[1][4]
-
After triple rinsing, deface or remove the original chemical label from the container.[4]
-
The decontaminated container may then be disposed of as regular trash, though it is best to confirm this with your institution's EHS program.[4]
V. Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these general yet crucial safety and disposal protocols, laboratory personnel can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific waste disposal guidelines and EHS department for any chemical handling and disposal questions.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
